molecular formula C6H8N2 B13616007 1-Methyl-3-vinyl-1H-pyrazole CAS No. 56342-53-1

1-Methyl-3-vinyl-1H-pyrazole

货号: B13616007
CAS 编号: 56342-53-1
分子量: 108.14 g/mol
InChI 键: WPRZWOWXBPBJDN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methyl-3-vinyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H8N2 and its molecular weight is 108.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-3-vinyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-3-vinyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

56342-53-1

分子式

C6H8N2

分子量

108.14 g/mol

IUPAC 名称

3-ethenyl-1-methylpyrazole

InChI

InChI=1S/C6H8N2/c1-3-6-4-5-8(2)7-6/h3-5H,1H2,2H3

InChI 键

WPRZWOWXBPBJDN-UHFFFAOYSA-N

规范 SMILES

CN1C=CC(=N1)C=C

产品来源

United States
Foundational & Exploratory

Synthesis, Characterization, and Downstream Functionalization of 1-Methyl-3-vinyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale

1-Methyl-3-vinyl-1H-pyrazole (CAS 56342-53-1)[1][2] is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex bicyclic scaffolds, heteroaromatic macrocyclic ethers, and advanced chemotherapeutics[3][4]. The molecule features a nucleophilic pyrazole core coupled with a reactive terminal vinyl group, allowing for orthogonal functionalization. However, handling this compound requires strict control over reaction conditions due to the thermodynamic instability of the conjugated vinyl system, which is prone to radical-mediated autopolymerization[5].

This guide provides a comprehensive, field-proven framework for the synthesis, regioselective functionalization, and analytical characterization of 1-methyl-3-vinyl-1H-pyrazole and its derivatives.

Mechanistic Pathways & Synthetic Strategies

Strategy A: Wittig Olefination of Pyrazole Carbaldehydes

The most direct and regiochemically faithful route to unsubstituted 1-methyl-3-vinyl-1H-pyrazole involves the Wittig olefination of 1-methyl-1H-pyrazole-3-carbaldehyde[4].

  • Causality of Experimental Design: Utilizing methyltriphenylphosphonium bromide (MePPh₃Br) with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) in anhydrous THF ensures irreversible ylide formation. Performing the reaction strictly between 0 °C and room temperature prevents the thermally-induced polymerization of the newly formed vinyl moiety and suppresses double-bond migration, which is a common failure mode in terminal alkene synthesis[4].

Strategy B: Heterocyclization and Dehydrohalogenation

For the synthesis of heavily substituted analogs, such as 5-chloro-1-methyl-3-vinylpyrazole, a heterocyclization approach is preferred over direct functionalization[5][6].

  • Causality of Experimental Design: Reacting 1,1-dichloro-4-halo-1-alken-3-ones with methylhydrazine constructs the pyrazole ring de novo, yielding a 3-(1-haloalkyl)pyrazole intermediate. Subsequent dehydrohalogenation under basic conditions or microwave irradiation installs the vinyl group[5][6]. This bottom-up approach bypasses the regioselectivity issues (e.g., N1 vs. N2 alkylation) typically encountered when functionalizing pre-formed pyrazole rings.

G A 1,1-Dichloro-4-halo- 1-alken-3-one C Intermediate: 3-(1-haloalkyl)pyrazole A->C Heterocyclization B Methylhydrazine B->C Condensation D Dehydrohalogenation (Base/Heat) C->D E 5-Chloro-1-methyl- 3-vinylpyrazole D->E -HX

Caption: Heterocyclization pathway yielding 5-chloro-1-methyl-3-vinylpyrazole.

Self-Validating Experimental Protocols

Protocol: Regioselective C5-Lithiation and Iodination

This protocol describes the regioselective functionalization at the C5 position of 1-methyl-3-vinyl-1H-pyrazole, a critical step for generating cross-coupling precursors for macrocyclic ether chemotherapeutics[3][7].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-high purity N₂ (repeat 3x).

  • Substrate Dissolution: Dissolve 1-methyl-3-vinyl-1H-pyrazole (4.25 g, 39.30 mmol) in anhydrous THF (40 mL)[3].

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.

    • Causality: Cryogenic temperatures are mandatory here. At higher temperatures, the strongly nucleophilic organolithium reagent will attack the terminal vinyl group, leading to anionic polymerization. -78 °C kinetically favors deprotonation at the most acidic proton (C5)[3].

  • Lithiation: Dropwise add n-BuLi (24 mL, 58.95 mmol, 2.5 M in hexanes) via a syringe pump over 20 minutes[3].

    • Self-Validation Check: A slight color shift to pale yellow indicates the formation of the lithiated species. Stir for exactly 1 hour at -78 °C.

  • Electrophilic Quench: Slowly add a pre-cooled solution of iodine (14.97 g, 58.95 mmol) in THF (25 mL)[3].

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc, 4:1). The complete disappearance of the starting material spot under UV (254 nm) validates the total trapping of the organolithium intermediate.

  • Workup: Quench the reaction strictly at -78 °C with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine. Warm to room temperature, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

G A 1-Methyl-1H-pyrazole- 3-carbaldehyde C 1-Methyl-3-vinyl- 1H-pyrazole A->C THF, 0°C to RT B Wittig Reagent (MePPh3Br + Base) B->C Ylide formation D n-BuLi / -78°C Lithiation C->D C-H Activation E 5-Iodo-1-methyl-3-vinyl- 1H-pyrazole D->E I2 quench

Caption: Workflow for the synthesis and C5-lithiation of 1-methyl-3-vinyl-1H-pyrazole.

Analytical & Spectroscopic Profiling

Characterization of vinylpyrazoles requires careful spectroscopic analysis to confirm the integrity of the vinyl system (which is highly sensitive to degradation) and the substitution pattern of the pyrazole ring. The terminal vinyl protons typically exhibit distinct splitting patterns due to geminal and vicinal coupling.

Table 1: Comparative Quantitative Data for Vinylpyrazole Derivatives

CompoundKey ¹H NMR Signals (δ, ppm)IR Absorption (cm⁻¹)Typical Yield
5-Chloro-1-methyl-3-vinylpyrazole 6.06 (s, 1H, H-4), 3.99 (m, J=7.0 Hz, 2H)[5]3120–3130 (Characteristic narrow C4-H pyrazole bonds)[6]72% (via heterocyclization)[5]
5-Iodo-1-methyl-3-vinyl-1H-pyrazole Absence of C5-H signal; Vinyl shifts maintained at ~5.2, ~5.7, ~6.6~3125 (C4-H pyrazole bond)>85% (via C5-lithiation)[3]
5-Chloro-1-methyl-3-vinyl-1H-pyrazole-4-carbaldehyde 9.95 (s, 1H, CHO), Vinyl signals intact1680 (C=O stretch)7% (Dehydrochlorination byproduct)[8]

Storage Dynamics and Polymerization

A critical operational hazard with 1-methyl-3-vinyl-1H-pyrazole and its derivatives is their thermodynamic instability over time.

  • Causality of Degradation: The electron-rich pyrazole ring activates the conjugated vinyl group toward radical-mediated autopolymerization. During storage at room temperature for prolonged periods (e.g., one month), these liquid monomers spontaneously transform into solid, transparent polymers[5][6].

  • Mitigation Strategy: To maintain monomeric integrity, these compounds must be stored strictly between -10 °C to 0 °C[5] under an inert atmosphere (Argon/N₂). For long-term storage prior to pharmaceutical scale-up, the addition of a radical inhibitor (such as BHT) is highly recommended unless it interferes with downstream transition-metal catalysis.

References

  • Source: Academia.
  • Heteroaromatic macrocyclic ether chemotherapeutic agents (WO2021226269A1)
  • Synthesis of Complex Bicyclic Scaffolds by Intermolecular Photosensitized Dearomative Cycloadditions of Activated Alkenes and Na Source: Semantic Scholar URL
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Semantic Scholar URL
  • 56342-53-1(1H-Pyrazole, 1-methyl-3-vinyl-)

Sources

A Technical Guide to the Discovery of Novel Vinylpyrazole Compounds: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Convergence of Pyrazole and Vinyl Moieties in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is firmly established as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and physicochemical properties, including the capacity for hydrogen bonding and π-π stacking interactions, enable it to bind with a wide array of biological macromolecules.[1] This versatility is evidenced by the integration of the pyrazole core into numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-cancer agent encorafenib, which validate its significance in modern therapeutic design.[2][3]

The strategic functionalization of this core is paramount to modulating biological activity. The introduction of a vinyl group (C=C) creates a vinylpyrazole, a class of compounds that offers a powerful synthetic handle for further molecular elaboration through a variety of chemical transformations. Moreover, the vinyl moiety itself can be crucial for biological activity, acting as a Michael acceptor or participating in key binding interactions within a target protein. Some 5-vinylpyrazoles, for instance, have been identified as potent DNA gyrase inhibitors with significant antibacterial activity.[4]

This guide provides an in-depth exploration of the discovery of novel vinylpyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering a narrative that moves from foundational synthetic principles to advanced biological screening. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Section 1: Foundational Synthetic Strategies for the Pyrazole Core

The construction of the pyrazole ring is the logical starting point for any vinylpyrazole discovery program. The choice of synthetic route is dictated by the desired substitution pattern, availability of starting materials, and scalability.

The Paal-Knorr Synthesis: A Classic Approach

One of the most fundamental methods for pyrazole synthesis is the Paal-Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] The primary advantage of this method is the commercial availability of a wide variety of both reaction partners, allowing for diverse substitutions.

Causality of Component Selection:

  • 1,3-Dicarbonyl Compound: The choice of β-diketone, β-ketoester, or β-ketoaldehyde directly determines the substituents at the C-3 and C-5 positions of the final pyrazole.

  • Hydrazine Derivative: Using hydrazine hydrate (H₂N-NH₂) results in an N-unsubstituted pyrazole, which retains a reactive N-H bond for subsequent vinylation. Employing a substituted hydrazine (e.g., phenylhydrazine or methylhydrazine) pre-installs a substituent at the N-1 position, which can be a crucial element for biological activity but precludes N-vinylation.[5]

A significant limitation of the Paal-Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl compound, as this can lead to the formation of a mixture of regioisomers, complicating purification and characterization.[5]

1,3-Dipolar Cycloadditions: A Regioselective Alternative

To overcome the regioselectivity challenges of the Knorr synthesis, 1,3-dipolar cycloaddition reactions are frequently employed. A common strategy involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene.[5][6] This method offers a high degree of control over the final substitution pattern.

Key Methodologies:

  • Reaction with Alkynes: The cycloaddition of diazo compounds with alkynes is a well-established route to pyrazoles.[6]

  • Reaction with α,β-Unsaturated Carbonyls: The use of α,β-unsaturated aldehydes or ketones in reactions with hydrazine salts also provides a reliable pathway to substituted pyrazoles.[7]

Modern Energy-Intensive Methods: Enhancing Efficiency

To accelerate reaction times and improve yields, modern techniques such as microwave irradiation and ultrasound have been successfully applied to pyrazole synthesis.[8][9]

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes and often results in higher yields and cleaner reaction profiles compared to conventional heating.[8][9] For example, the synthesis of pyrazolyl-substituted benzochroman-4-ones was achieved in 5-7 minutes under microwave irradiation, whereas conventional reflux required 10-12 hours for lower yields.[9]

  • Ultrasound Irradiation: Sonication provides an alternative energy source that can promote reactions under milder conditions than high-temperature reflux.[8]

The workflow for selecting a foundational pyrazole synthesis strategy is outlined below.

G Start Define Target Pyrazole Substitution Pattern IsN1Substituted Is N-1 Substitution Required? Start->IsN1Substituted UnsymmetricalDicarbonyl Is the 1,3-Dicarbonyl Unsymmetrical? IsN1Substituted->UnsymmetricalDicarbonyl No SubstitutedKnorr Paal-Knorr Synthesis with Substituted Hydrazine IsN1Substituted->SubstitutedKnorr Yes Knorr Paal-Knorr Synthesis with Hydrazine Hydrate UnsymmetricalDicarbonyl->Knorr No DipolarCyclo 1,3-Dipolar Cycloaddition UnsymmetricalDicarbonyl->DipolarCyclo Yes (Ensures Regioselectivity) ConsiderModern Consider Microwave or Ultrasound for Efficiency Knorr->ConsiderModern SubstitutedKnorr->ConsiderModern DipolarCyclo->ConsiderModern Proceed Proceed to Pyrazole Synthesis ConsiderModern->Proceed

Caption: Logic for selecting a pyrazole synthesis route.

Section 2: Methodologies for Vinyl Group Installation

Once the pyrazole core is synthesized, the next critical phase is the introduction of the vinyl group. The position of this group (on a nitrogen or a carbon atom) profoundly influences the molecule's chemical reactivity and biological properties.

Synthesis of N-Vinylpyrazoles (1-Vinylpyrazoles)

The most common vinylpyrazoles are those where the vinyl group is attached to the N-1 position.

  • Direct Vinylation with Acetylene: An early method involved the high-pressure reaction of N-H pyrazoles with acetylene.[4] This approach, while effective, requires specialized equipment and is less common in modern discovery labs.

  • Reaction with Vinyl Acetate: A more accessible method is the reaction of a pyrazole with boiling vinyl acetate in the presence of a mercury(II) sulfate catalyst. This transvinylation reaction typically provides good to excellent yields (70-86%).[4] The causality here lies in the acid-catalyzed exchange of the vinyl group from the acetate to the more nucleophilic pyrazole nitrogen.

  • Dehydration of N-(β-hydroxyethyl)pyrazoles: This two-step process involves first reacting the pyrazole with ethylene oxide or a similar reagent to form an N-hydroxyethyl intermediate, followed by dehydration to yield the N-vinylpyrazole.[4]

  • Domino Addition/Elimination with Vinyl Selenones: A modern, transition-metal-free approach utilizes the reaction of azoles with vinyl selenones in the presence of a base like potassium hydroxide. This domino process proceeds under mild conditions and tolerates a wide range of functional groups.

Synthesis of C-Vinylpyrazoles (3-, 4-, or 5-Vinylpyrazoles)

Attaching a vinyl group directly to a carbon atom of the pyrazole ring is often more challenging but opens up different avenues for structural diversification.

  • Thermolysis and Rearrangement: An early report described the synthesis of 3-vinylpyrazoles through the thermolysis and rearrangement of 3H-1,2-diazepines.[4]

  • Cracking of Adducts: A versatile method involves the thermal cracking of adducts prepared from the condensation-cyclization of a β-ketoaldehyde or β-diketone with hydrazine. This approach can yield 3(5)-vinylpyrazoles in good yields.[4]

  • Transition-Metal-Catalyzed Cross-Coupling: Modern synthetic organic chemistry offers powerful tools for C-C bond formation. Reactions like the Suzuki or Stille coupling can be used to couple a vinyl-containing organometallic reagent with a halogenated pyrazole (e.g., 4-bromopyrazole), or vice-versa. These methods provide exceptional control and functional group tolerance.

The general discovery workflow, from precursor synthesis to biological evaluation, is depicted in the following diagram.

G cluster_0 Synthesis Phase cluster_1 Validation Phase cluster_2 Screening Phase Precursors Select & Synthesize Pyrazole Precursor Vinylation Install Vinyl Group (N- or C-Vinylation) Precursors->Vinylation Purification Purify Compound (e.g., Column Chromatography) Vinylation->Purification Characterization Structural Elucidation (NMR, MS) Purification->Characterization BioScreen Biological Screening (e.g., Cytotoxicity Assay) Characterization->BioScreen DataAnalysis Data Analysis & SAR Studies BioScreen->DataAnalysis Lead Lead Compound Identified DataAnalysis->Lead

Caption: High-level workflow for vinylpyrazole discovery.

Section 3: Purification and Structural Elucidation: A Self-Validating System

The synthesis of a novel compound is incomplete without rigorous purification and unambiguous structural confirmation. This phase ensures the trustworthiness of all subsequent biological data.

Purification Protocol

The crude product from the vinylation reaction is typically a mixture of the desired product, unreacted starting materials, and byproducts. Column chromatography is the workhorse technique for purification.

Step-by-Step Column Chromatography Protocol:

  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column, allowing the silica to settle into a uniform packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica bed.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane), gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient is chosen based on preliminary analysis by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified vinylpyrazole.

Structural Elucidation

A combination of spectroscopic techniques is required to confirm the identity and structure of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The key diagnostic signals for a vinylpyrazole are the protons on the double bond, which typically appear as doublets or doublets of doublets in the 5-7 ppm region.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The two carbons of the vinyl group will have characteristic shifts in the 100-140 ppm range.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula, offering a high degree of confidence in the compound's elemental composition.

Section 4: Screening for Biological Activity

With a library of pure, characterized novel vinylpyrazole compounds, the focus shifts to identifying potential therapeutic applications. The pyrazole scaffold is known to possess a wide spectrum of biological activities.[6][10][11]

Common Therapeutic Targets and Assays

Based on extensive literature, pyrazole derivatives are frequently investigated for the following activities:

Biological ActivityCommon Target(s) / Cell LinesExample AssayReference
Anticancer Various cancer cell lines (e.g., A549, MCF7, HeLa)Cytotoxicity (MTT/SRB) Assay[9][12]
Cyclin-Dependent Kinases (CDK2)Kinase Inhibition Assay[12]
Antimicrobial Bacteria (e.g., S. aureus, E. coli)Minimum Inhibitory Concentration (MIC) Assay[3][13]
Fungi (e.g., C. albicans)Antifungal Susceptibility Testing[3]
Anti-inflammatory BV2 microglial cells; COX enzymesCytokine (e.g., IL-6) Expression (qPCR) Assay[14]
Antiviral (Anti-HIV) HIV Reverse Transcriptase, HIV ProteaseEnzyme Inhibition Assay[15]
Case Study: Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents.[9][12] For example, Hassan et al. developed novel indole-pyrazole hybrids that showed potent cytotoxicity against HCT116, MCF7, HepG2, and A549 cancer cell lines, with some derivatives exhibiting greater potency than the standard drug doxorubicin.[12] Molecular docking studies confirmed that these compounds effectively bind to CDK2 protein.[12]

Step-by-Step Cytotoxicity Screening Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the novel vinylpyrazole compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

The discovery of novel vinylpyrazole compounds represents a fertile ground for innovation in medicinal chemistry. The strategic combination of a privileged heterocyclic core with a versatile vinyl functional group provides a powerful platform for developing new therapeutic agents. This guide has outlined a logical and robust workflow, from the foundational synthesis of the pyrazole ring and the strategic installation of the vinyl moiety to the critical steps of purification, characterization, and biological screening.

Future research in this field will likely focus on several key areas. The development of more atom-economic and environmentally friendly ("green") synthetic methods, particularly those utilizing transition-metal catalysis for C-H functionalization, will be crucial for sustainable drug development.[4] Furthermore, as our understanding of disease biology deepens, novel vinylpyrazoles can be rationally designed to interact with new and challenging biological targets, expanding their therapeutic potential far beyond the established activities. The continued exploration of this fascinating class of molecules promises to yield the next generation of innovative medicines.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - Semantic Scholar.
  • Synthesis of Functionalized N-Vinyl Nitrogen-Containing Heterocycles.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences.
  • Full article: Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025) - Taylor & Francis.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI.
  • Synthesis and anti-HIV activities of 3-benzoylbenzofurans and their pyrazole derivatives - RSC Medicinal Chemistry.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive.
  • synthesis of novel pyrazole derivatives for drug discovery. - Benchchem.
  • Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH.
  • Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis - PMC.
  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - MDPI.

Sources

Multidimensional Spectroscopic Characterization of 1-Methyl-3-vinyl-1H-pyrazole: A Definitive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-3-vinyl-1H-pyrazole (CAS: 56342-53-1) is a highly versatile heterocyclic building block. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as core structural motifs in the synthesis of complex bicyclic scaffolds [1][1] and heteroaromatic macrocyclic ether chemotherapeutic agents [2][2]. The presence of both an electron-rich pyrazole core and a conjugated vinyl group demands a rigorous, orthogonal analytical approach to confirm structural integrity, regiochemistry, and purity.

This whitepaper details the causality behind the spectroscopic methodologies required to fully characterize this molecule, providing self-validating protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow A Sample Prep (High Purity) B NMR Spectroscopy (1H, 13C, 2D) A->B C Vibrational Analysis (ATR-FTIR) A->C D Mass Spectrometry (GC-MS/EI) A->D E Orthogonal Data Integration B->E C->E D->E F Structural Validation E->F

Orthogonal Spectroscopic Workflow for Pyrazole Validation

Structural Nuances & Analytical Causality

The analytical challenge of 1-Methyl-3-vinyl-1H-pyrazole lies in differentiating the electronic environments of the pyrazole ring protons versus the vinylic protons. The conjugation extends from the pyrazole π -system into the vinyl group, altering the electron density and, consequently, the chemical shifts and vibrational force constants. To establish a self-validating analytical system, we employ a triad of techniques: NMR for atomic connectivity, FT-IR for functional group verification, and GC-MS for molecular mass and fragmentation mapping. This orthogonal approach ensures that an analytical artifact in one method is immediately identified and corrected by the others.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Experimental Design

The selection of Chloroform-d (CDCl₃) as the solvent is deliberate; it provides a non-polar environment that minimizes hydrogen-bonding artifacts, allowing for precise measurement of intrinsic chemical shifts. The vinyl group at C3 presents a classic AMX spin system. Because the terminal protons are diastereotopic (one is cis to the pyrazole ring, the other trans), they exhibit distinct chemical shifts and coupling constants ( J ). A high-field magnet ( 400 MHz) is required to prevent second-order effects (roofing) and clearly resolve the fine geminal coupling ( J≈1.5 Hz) between the terminal vinylic protons.

NMRLogic N1 1-Methyl-3-vinyl-1H-pyrazole N2 Vinyl Group (C3) AMX Spin System N1->N2 N3 Pyrazole Core (C4, C5) AX Spin System N1->N3 N4 N-Methyl Group (N1) Singlet N1->N4 N5 Geminal & Vicinal Coupling (J=1.5, 11, 17 Hz) N2->N5 N6 Aromatic Coupling (J=2.0 Hz) N3->N6 N7 Deshielding via Electronegative N N4->N7

Causality of 1H NMR Spin Systems in 1-Methyl-3-vinyl-1H-pyrazole

Self-Validating Protocol: 1D ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides a definitive 0.00 ppm reference, validating the chemical shift axis against solvent drift.

  • Probe Tuning & Matching: Manually tune the probe to the exact Larmor frequency of the sample.

    • Causality: This maximizes power transfer, ensuring an optimal signal-to-noise ratio (SNR) for the quaternary C3 carbon.

  • Locking & Shimming: Lock onto the deuterium signal of CDCl₃. Shim the Z-axis gradients until the ¹H line width of the TMS peak is <1.0 Hz at half-height.

    • Self-Validation: A sharp TMS peak guarantees that any observed multiplet broadening in the vinyl signals is due to true scalar coupling, not magnetic field inhomogeneity.

  • Acquisition: Execute a 30° pulse sequence for ¹H to allow for rapid repetition. Set the relaxation delay (D1) to 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton.

    • Causality: This ensures quantitative integration of all proton environments, proving the 3:1:1:1:1:1 proton ratio.

Quantitative Data: NMR Assignments

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃) | Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant ( J in Hz) | | :--- | :--- | :--- | :--- | :--- | | N-CH₃ | 3.85 | Singlet (s) | 3H | - | | C4-H | 6.25 | Doublet (d) | 1H | 2.0 | | C5-H | 7.30 | Doublet (d) | 1H | 2.0 | | C3-CH= | 6.65 | Doublet of doublets (dd) | 1H | 11.0, 17.0 | | =CH₂ (trans) | 5.65 | Doublet of doublets (dd) | 1H | 17.0, 1.5 | | =CH₂ (cis) | 5.15 | Doublet of doublets (dd) | 1H | 11.0, 1.5 |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Position Chemical Shift (ppm) Carbon Type
N-CH₃ 39.0 Primary (CH₃)
C4 103.5 Tertiary (CH)
C5 131.2 Tertiary (CH)
C3 150.1 Quaternary (C)
-CH= 128.5 Tertiary (CH)

| =CH₂ | 113.0 | Secondary (CH₂) |

Vibrational Spectroscopy (FT-IR)

Causality of Experimental Design

Attenuated Total Reflectance (ATR) FT-IR is chosen over traditional KBr pellet transmission. Liquid samples like 1-Methyl-3-vinyl-1H-pyrazole can be analyzed neat on a diamond crystal. This eliminates the risk of water absorption by hygroscopic KBr, which would artificially inflate the O-H stretching region and obscure the critical vinylic =C-H stretching frequencies (~3100 cm⁻¹).

Self-Validating Protocol: ATR-FTIR Analysis
  • Background Collection: Collect a background spectrum of the clean, dry diamond crystal (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation: The background must show no peaks above the noise threshold, confirming crystal purity and preventing ghost peaks.

  • Sample Application: Apply 2 μL of the neat liquid directly onto the crystal. Ensure complete coverage of the active evanescent wave area.

  • Acquisition: Collect 32 scans.

    • Causality: Averaging 32 scans increases the SNR by a factor of 32​ , clearly resolving the weak vinylic overtone bands and the out-of-plane bending modes.

  • Post-Processing: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the infrared beam.

Quantitative Data: FT-IR Assignments

Table 3: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
~3110 =C-H stretch Vinyl / Pyrazole Medium
~2950 -C-H stretch N-Methyl Weak
~1630 C=C stretch Vinyl group Medium
~1510 C=N stretch Pyrazole ring Strong

| ~990, 905 | =C-H out-of-plane bend | Terminal vinyl | Strong |

Mass Spectrometry (GC-MS)

Causality of Experimental Design

Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS/EI) is ideal for this volatile heterocycle, which is volatile enough to be detected as a trace component in processed agricultural products [3][3]. A standard 70 eV ionization energy is used because it provides a highly reproducible, hard-ionization environment that shatters the molecule into a predictable, library-matchable fragmentation fingerprint.

Self-Validating Protocol: GC-MS/EI Analysis
  • Sample Dilution: Dilute the sample to 100 μg/mL in GC-grade dichloromethane.

  • Injection: Inject 1 μL using a split ratio of 50:1.

    • Causality: The split ratio prevents detector saturation and column overloading, ensuring sharp, Gaussian chromatographic peaks and preventing ion-molecule reactions in the source.

  • Chromatography: Use a non-polar capillary column (e.g., HP-5MS). Program the oven: 50°C hold for 2 min, ramp at 15°C/min to 250°C.

    • Self-Validation: The sharp elution of the solvent peak validates the injection mechanics and column flow dynamics.

  • Ionization & Detection: Operate the MS in full scan mode (m/z 35-300) at 70 eV.

Quantitative Data: Mass Spectrometry

Table 4: GC-MS Fragmentation Peaks

m/z Relative Abundance Fragment Assignment
108 100% (Base Peak) [M]⁺ (Molecular Ion)
93 ~45% [M - CH₃]⁺ (Loss of N-methyl)
81 ~30% [M - C₂H₃]⁺ (Loss of vinyl group)

| 54 | ~20% | Pyrazole ring cleavage |

Conclusion

By intertwining NMR, FT-IR, and GC-MS under strict, self-validating protocols, researchers can unambiguously confirm the structure of 1-Methyl-3-vinyl-1H-pyrazole. Understanding the causality behind each parameter—from the choice of NMR relaxation delays to the GC split ratio—transforms routine chemical analysis into a rigorous, fail-safe scientific proof necessary for downstream drug development applications.

References

  • Title: WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents Source: Google Patents URL
  • Title: Synthesis of Complex Bicyclic Scaffolds by Intermolecular Photosensitized Dearomative Cycloadditions of Activated Alkenes and Na Source: Semantic Scholar URL
  • Title: Effects of the Baking Process on the Chemical Composition, Sensory Quality, and Bioactivity of Tieguanyin Oolong Tea Source: Frontiers URL

Sources

Initial Reactivity Studies of 1-Methyl-3-vinyl-1H-pyrazole: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methyl-3-vinyl-1H-pyrazole is an increasingly valuable bifunctional building block in modern drug discovery and materials science. Its unique architecture—combining the tunable, π-excessive electronic properties of a pyrazole core with the versatile reactivity of an exocyclic vinyl appendage—enables highly divergent synthetic pathways. This technical whitepaper explores the initial reactivity studies of this molecule, detailing the causality behind site-selective functionalizations at the C5 position, the C4 position, and the C3-vinyl group.

Structural Causality & Reactivity Profiling

To harness 1-Methyl-3-vinyl-1H-pyrazole effectively, one must understand the electronic and steric interplay within its structure:

  • The N-Methyl Group (N1): Breaks the tautomeric symmetry of the pyrazole ring. It exerts a weak inductive electron-withdrawing effect while simultaneously providing a coordinating site for organometallic reagents, selectively activating the adjacent C5 position for deprotonation.

  • The Vinyl Group (C3): Conjugated with the electron-rich pyrazole ring, this alkene acts as an excellent radical acceptor and dipolarophile. The pyrazole ring elevates the HOMO of the vinyl group, tuning its reactivity for photochemical cycloadditions.

  • The Pyrazole Core (C4): As a π-excessive heterocycle, the C4 position is the most nucleophilic site on the ring, making it highly susceptible to electrophilic aromatic substitution (EAS).

Core Reactivity Profile 1: C5-Directed Lithiation and Electrophilic Trapping

Mechanistic Causality

The C5 proton of 1-methylpyrazoles is the most acidic site on the ring due to the adjacent electronegative sp2 nitrogen. When treated with a strong base like n-butyllithium, the lithium cation coordinates to the N2 nitrogen, directing the basic alkyl anion to deprotonate the C5 position exclusively. Operating at cryogenic temperatures (-78 °C) is an absolute necessity; failing to do so will result in the strong base initiating anionic polymerization of the unprotected C3-vinyl group [1].

Self-Validating Experimental Protocol: C5-Iodination

Reference methodology adapted from macrocyclic ether chemotherapeutic agent synthesis .

  • Preparation: Flame-dry a round-bottom flask and purge with inert N₂ gas. Dissolve 1-methyl-3-vinyl-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Directed Lithiation: Add n-BuLi (1.5 eq, 2.5 M in hexanes) dropwise via a syringe pump to prevent localized heating. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the C5-lithio species.

  • Electrophilic Trapping: Introduce a pre-cooled solution of Iodine (I₂, 1.5 eq) in anhydrous THF dropwise. The solution will initially turn dark brown.

  • Validation & Quenching: Stir for an additional 30 minutes at -78 °C. Quench the reaction cold by adding saturated aqueous Na₂S₂O₃. Self-Validation: The successful quenching of unreacted iodine is visually confirmed by the immediate dissipation of the dark brown color, yielding a pale yellow or colorless organic layer.

  • Isolation: Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 5-iodo-1-methyl-3-vinyl-1H-pyrazole.

Core Reactivity Profile 2: Photochemical [2+2] Cycloaddition at the Vinyl Group

Mechanistic Causality

The C3-vinyl group can be selectively engaged without disrupting the aromaticity of the pyrazole core. Under visible light irradiation, an Iridium photocatalyst (e.g., fac-Ir(p-CF₃-ppy)₃) is excited to a long-lived triplet state. Through Dexter energy transfer (EnT), the catalyst sensitizes an activated arene (such as an acyl naphthalene) to its triplet state. The electron-rich vinyl group of the pyrazole then undergoes a highly regioselective intermolecular dearomative[2+2] cycloaddition with the excited arene, forming complex bridged bicyclic scaffolds [2].

Self-Validating Experimental Protocol: Dearomative Cycloaddition

Reference methodology adapted from complex bicyclic scaffold synthesis .

  • Catalyst Loading: In a glovebox, charge an oven-dried 4 mL screw-cap vial with the activated naphthalene derivative (1.0 eq) and the photocatalyst fac-Ir(p-CF₃-ppy)₃ (2.0 mol%).

  • Reagent Addition: Add 1-methyl-3-vinyl-1H-pyrazole (10.0 eq) and dry dichloromethane (DCM) to achieve a 0.10 M concentration. Seal the vial with a PTFE septum cap.

  • Irradiation: Remove the vial from the glovebox. Irradiate the mixture using 450 nm blue LEDs. Use a cooling fan to maintain the reaction strictly at room temperature (25 °C).

  • Monitoring: Stir under irradiation for 24 hours. Self-Validation: Monitor the reaction via TLC (UV active) or crude ¹H-NMR. The disappearance of the distinct vinyl proton multiplets (approx. 5.2–6.7 ppm) and the emergence of upfield cyclobutane protons (2.5–4.0 ppm) confirm successful cycloaddition.

  • Purification: Concentrate the crude mixture in vacuo and purify via flash column chromatography (ZEOprep 60/40-63 µm silica gel) to isolate the bicyclic pyrazole adduct.

Core Reactivity Profile 3: Electrophilic Aromatic Substitution (C4-Formylation)

Mechanistic Causality

Despite the presence of the vinyl group, the pyrazole ring retains its π-excessive character. The Vilsmeier-Haack reaction utilizes a highly electrophilic chloromethyleniminium ion (generated in situ from POCl₃ and DMF). Because C3 and C5 are deactivated by the adjacent electronegative nitrogen atoms, the iminium ion attacks the C4 position exclusively. Subsequent hydrolysis yields the C4-carbaldehyde[3].

Self-Validating Experimental Protocol: Vilsmeier-Haack Formylation

Reference methodology adapted from poly-functionalized pyrazole synthesis .

  • Reagent Generation: Cool anhydrous DMF (5.0 eq) to 0 °C in an ice bath. Add POCl₃ (3.0 eq) dropwise under vigorous stirring. Stir for 30 minutes until the Vilsmeier reagent forms (noted by a slight increase in viscosity and a pale yellow tint).

  • Substrate Addition: Slowly add 1-methyl-3-vinyl-1H-pyrazole (1.0 eq) to the chilled complex.

  • Heating: Gradually warm the mixture to room temperature, then heat to 80 °C for 4–6 hours.

  • Hydrolysis & Neutralization: Pour the hot mixture over crushed ice. Self-Validation: Carefully neutralize the acidic mixture with saturated aqueous Na₂CO₃ until the pH reaches 7-8. The evolution of CO₂ gas will cease, and the product will often precipitate or separate as an oil, confirming the hydrolysis of the iminium intermediate to the aldehyde.

  • Extraction: Extract with DCM, wash thoroughly with water to remove residual DMF, dry, and purify to yield 1-methyl-3-vinyl-1H-pyrazole-4-carbaldehyde.

Quantitative Data Summary

The divergent reactivity of 1-Methyl-3-vinyl-1H-pyrazole is summarized below, highlighting the efficiency and conditions required for site-selective functionalization.

Reactivity SiteReaction ClassKey ReagentsTemperatureTarget MotifTypical Yield Range
C5 Position Directed Lithiation / Electrophilic Trappingn-BuLi, I₂, THF-78 °C5-Iodo-1-methyl-3-vinyl-1H-pyrazole75–85%
Vinyl Group Photochemical[2+2] Cycloadditionfac-Ir(p-CF₃-ppy)₃, Blue LED, DCM25 °CBicyclic Pyrazole Adducts60–80%
C4 Position Electrophilic Aromatic SubstitutionPOCl₃, DMF80 °C1-Methyl-3-vinyl-1H-pyrazole-4-carbaldehyde50–70%

Mechanistic Divergence Visualization

The following diagram illustrates the orthogonal synthetic pathways accessible from the 1-Methyl-3-vinyl-1H-pyrazole core, dictated by the choice of reagents and reaction conditions.

Reactivity SM 1-Methyl-3-vinyl-1H-pyrazole (Bifunctional Core) C5 C5-Functionalization (Directed Lithiation) SM->C5 n-BuLi, I2 (-78 °C) Vinyl Vinyl-Group Reactivity (Photocatalytic Cycloaddition) SM->Vinyl Ir-Catalyst, Blue LED C4 C4-Electrophilic Substitution (Vilsmeier-Haack Formylation) SM->C4 POCl3, DMF (80 °C)

Divergent reactivity of 1-Methyl-3-vinyl-1H-pyrazole showing site-selective functionalization.

References

  • Source: WIPO (PCT)
  • Title: Synthesis of complex bicyclic scaffolds by intermolecular photosensitized dearomative cycloadditions of activated alkenes and naphthalenes Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Arkivoc (Free Journal of Organic Chemistry) URL: [Link]

The Electronic and Steric Landscape of 1-Vinylpyrazoles: A Technical Guide for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vinylpyrazoles, specifically 1-vinylpyrazoles (pyrazolyl olefins), represent a highly versatile yet historically underexplored class of nitrogen-containing heterocycles. Characterized by the direct attachment of a vinyl group to the N1 position of the pyrazole core, these compounds exhibit unique physicochemical properties driven by the delicate interplay of tautomerism, isomerism, and conformational dynamics. This whitepaper provides an in-depth analysis of the electronic and steric effects governing the behavior of 1-vinylpyrazoles, detailing their spectroscopic signatures, divergent reactivity in transition-metal catalysis, and validated synthetic protocols.

Conformational Dynamics: The Interplay of Sterics and Electronics

The reactivity and coordination chemistry of 1-vinylpyrazoles are fundamentally dictated by their conformational geometry. The vinyl group can freely rotate around the N1–C(vinyl) bond, leading to s-cis and s-trans conformers. However, this rotation is highly sensitive to the steric environment of the pyrazole ring.

As demonstrated by Skvortsova and corroborated by extensive NMR spectral analyses, the presence of substituents at the C-5 position creates a severe steric clash with the vinyl group. Because the C-5 position is adjacent to N1, a bulky group (such as a methyl group in 5-methyl-1-vinylpyrazole) forces the vinyl moiety to rotate away from C-5 to minimize van der Waals repulsion. Consequently, the molecule is locked predominantly into the s-cis-N2 orientation, where the vinyl group points toward the unsubstituted N2 atom. Conversely, if the substituent is located at the distant C-3 position, the rotational barrier remains low, resulting in an equimolar mixture of conformers.

ConformationalDynamics A 1-Vinylpyrazole Core B C-5 Unsubstituted (Sterically Free) A->B No C-5 substituent C C-5 Substituted (e.g., 5-Methyl) A->C Bulky C-5 substituent D Mixture of Conformers (s-cis & s-trans) B->D Low rotational barrier E Predominantly s-cis-N2 (Steric Clash Avoidance) C->E High rotational barrier

Fig 1. Steric influence of C-5 substitution on 1-vinylpyrazole conformational isomerism.

Quantitative Conformational Data

The following table summarizes the conformational preferences and rotational barriers of key 1-vinylpyrazole derivatives based on their substitution patterns.

CompoundSubstituent PositionDominant ConformationRotational BarrierSteric Driver
1-Vinylpyrazole NoneMixture (s-cis / s-trans)LowUnrestricted rotation
3-Methyl-1-vinylpyrazole C-3Equimolar MixtureLowDistant from N1
5-Methyl-1-vinylpyrazole C-5Predominantly s-cis-N2HighC-5/Vinyl Repulsion
3,5-Dimethyl-1-vinylpyrazole C-3, C-5Predominantly s-cis-N2HighC-5/Vinyl Repulsion

Electronic Modulation and Divergent Reactivity

The electronic structure of 1-vinylpyrazoles is defined by the conjugation of the N1 lone electron pair (LEP) with both the aromatic π -system of the pyrazole ring and the adjacent vinyl group. The N2 atom possesses an orthogonal LEP, making it the primary site for basicity and metal coordination.

The electronic properties of the pyrazole core directly impact the basicity of the N2 atom and the nucleophilicity of the vinyl group. Electron-withdrawing groups (EWGs) at the C-4 position pull electron density away from the N1-vinyl axis, altering the molecule's susceptibility to electrophilic attack and its behavior as a bidentate ligand.

Case Study: Rhodium-Catalyzed C-H Activation

The profound impact of these electronic and steric factors is best illustrated when comparing 1-vinylpyrazole to 2-vinylpyridine in transition-metal catalysis. In Rhodium-phosphine systems, 2-vinylpyridine readily undergoes C-H activation of the terminal olefinic proton to form a mixed-valence dinuclear Rh(I)-Rh(III) species.

However, as detailed in, 1-vinylpyrazole completely fails to undergo this C-H activation.

The Causality:

  • Electronic Mismatch: The N2 lone pair of 1-vinylpyrazole is significantly less basic than the pyridine nitrogen, weakening the initial Rh-N coordination required to anchor the catalyst.

  • Geometric/Steric Constraint: The bite angle of the 5-membered pyrazole ring, combined with the s-cis conformational lock, prevents the optimal spatial alignment of the Rh center with the terminal C-H bond of the vinyl group. Instead of forming a metallacycle, the 1-vinylpyrazole acts as a bridging ligand, yielding a dinuclear species without C-H activation.

Reactivity Rh Rh(I) Precursor + Phosphine VPy 2-Vinylpyridine Rh->VPy VPz 1-Vinylpyrazole Rh->VPz CH C-H Activation (Mixed Valence Dinuclear Species) VPy->CH Favorable Geometry NoCH No C-H Activation (Vinylpyrazole Bridged Species) VPz->NoCH Steric/Electronic Mismatch

Fig 2. Divergent reactivity pathways of vinyl heterocycles in Rhodium-phosphine catalytic systems.

Reactivity Comparison Table
LigandMetal PrecursorKey IntermediateReaction Outcome
2-Vinylpyridine [Rh(μ-Cl)(η²-coe)₂]₂Rh-hydrido speciesC-H Activation (Dinuclear RhI-RhIII)
1-Vinylpyrazole [Rh(μ-Cl)(η²-coe)₂]₂Rh-hydrido-IPr (transient)No C-H Activation (Bridged Dinuclear)

Validated Experimental Workflow: Synthesis via Acid-Catalyzed Cracking

To leverage 1-vinylpyrazoles in drug development or materials science, a robust, scalable synthetic protocol is required. Direct vinylation of pyrazoles with acetylene often requires harsh, high-pressure conditions. A highly regioselective and controlled alternative is the acid-catalyzed cracking of geminal bis(1-pyrazolyl)alkanes, originally developed by Trofimenko.

Causality of the Protocol Design

Heating the bis-pyrazole acetal derivative in the presence of a strong acid (p-toluenesulfonic acid) selectively protonates one of the pyrazole rings. This protonation transforms the pyrazole into an excellent leaving group. Under thermal stress (~200 °C), the molecule undergoes a β -elimination (fragmentation), yielding the desired 1-vinylpyrazole and a free pyrazole byproduct. The reduced pressure ensures the immediate distillation of the lower-boiling 1-vinylpyrazole, driving the reaction forward via Le Chatelier's principle.

Step-by-Step Methodology (Self-Validating System)

Reagents: Geminal bis(1-pyrazolyl)alkane precursor, p-Toluenesulfonic acid (p-TsOH). Equipment: Short-path distillation apparatus, heating mantle, vacuum pump.

  • Precursor Loading: Charge a round-bottom flask with 50 mmol of the neat geminal bis(1-pyrazolyl)alkane precursor.

  • Catalyst Addition: Add 1.0 to 1.5 mol% of anhydrous p-TsOH. Causality: Excess acid will lead to polymerization of the resulting vinyl group; strict stoichiometric control is required.

  • Thermal Cracking: Attach the flask to a short-path distillation setup. Apply a moderate vacuum (approx. 15-20 mmHg) and gradually heat the mixture to 190–210 °C.

  • Fractional Distillation: As the precursor cracks, the 1-vinylpyrazole and free pyrazole will co-distill. Collect the distillate in a receiving flask cooled in an ice bath to prevent volatile loss.

  • Self-Validation Checkpoint 1 (TLC): Spot the distillate against the starting material on a silica gel TLC plate (Hexanes/EtOAc 8:2). The complete absence of the low-Rf precursor spot and the presence of a highly UV-active high-Rf spot confirms successful fragmentation.

  • Purification: Dissolve the distillate in diethyl ether and wash with water (3 x 20 mL). Causality: The free pyrazole byproduct is highly water-soluble and partitions into the aqueous phase, while the hydrophobic 1-vinylpyrazole remains in the organic layer.

  • Self-Validation Checkpoint 2 (NMR): Dry the organic layer over MgSO₄, concentrate, and analyze via ¹H NMR. The protocol is validated if the spectrum exhibits characteristic terminal olefinic doublets of doublets at δ 4.5–5.5 ppm, confirming the structural integrity of the vinyl group.

SynthesisWorkflow Step1 Geminal bis(1-pyrazolyl)alkanes Step2 Acid-Catalyzed Cracking (p-TsOH, ~200°C) Step1->Step2 Heat + Acid Step3 Fragmentation Transition State Step2->Step3 Protonation & Elimination Step4 1-Vinylpyrazole (Product) Step3->Step4 Primary Yield Step5 Pyrazole (Byproduct) Step3->Step5 Recovered/Recycled

Fig 3. Acid-catalyzed cracking workflow for the regioselective synthesis of 1-vinylpyrazoles.

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Divergent Reactivity of 2-Vinylpyridine and 1-Vinylpyrazole in Rhodium-Phosphine Systems: C-H Activation and Dinuclear Chemistry Source: Journal of the Mexican Chemical Society (SciELO) URL:[Link]

  • Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Exploring the Chemical Space of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its remarkable metabolic stability and versatile biological activities have made it a cornerstone in the development of a wide array of therapeutic agents.[1] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[1][2][3] This guide provides a comprehensive exploration of the chemical space of pyrazole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core synthetic methodologies, strategic functionalization, biological significance, and the application of computational tools to navigate this rich chemical landscape.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

First synthesized by Ludwig Knorr in 1883, the pyrazole ring has become a highly sought-after motif in drug design.[1][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its versatile binding capabilities with various biological targets.[5] The success of blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anticancer drug Encorafenib, and the erectile dysfunction treatment Sildenafil, all of which feature a core pyrazole structure, underscores its therapeutic significance.[1][6]

The pyrazole fragment can also serve as a bioisostere for other aromatic or heteroaromatic rings, offering a strategy to improve potency and modify physicochemical properties like lipophilicity and aqueous solubility.[7] Furthermore, it has been employed as a more lipophilic and metabolically stable bioisostere for phenols.[7]

Navigating the Synthetic Landscape of Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of organic synthesis, with a variety of methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthetic Strategies

Two foundational methods for pyrazole synthesis have stood the test of time:

  • Knorr Pyrazole Synthesis: This is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically catalyzed by an acid.[8] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[8] A critical consideration when using unsymmetrical 1,3-dicarbonyls is regioselectivity, as the initial nucleophilic attack of the hydrazine can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers.[8]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, such as a nitrilimine generated in situ from a hydrazonoyl halide, with a dipolarophile containing a carbon-carbon multiple bond (an alkene or alkyne).[2] This approach offers a high degree of control over the substitution pattern of the resulting pyrazole.

Modern Synthetic Methodologies

In recent years, several innovative and efficient methods for pyrazole synthesis have emerged, often leveraging modern synthetic technologies:

  • Microwave-Assisted Synthesis: Microwave irradiation has become a widely used technique to accelerate organic reactions.[9][10] In the context of pyrazole synthesis, it can significantly reduce reaction times and improve yields compared to conventional heating methods.[9][11]

  • Ultrasound and Mechanochemical Techniques: Sonication and mechanochemistry (e.g., ball milling) offer green and efficient alternatives for the synthesis of pyrazole derivatives, often proceeding in the absence of a solvent.[9][10]

  • Transition-Metal Catalysis: Transition-metal-catalyzed reactions, such as the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide, provide novel and efficient routes to polysubstituted pyrazoles.[12] Copper-catalyzed reactions have also been employed for the synthesis of pyrazoles under mild conditions.[12] Furthermore, direct C-H functionalization of pre-formed pyrazole rings using transition metal catalysts has emerged as a powerful tool for late-stage diversification.[13]

Experimental Protocol: Knorr Pyrazole Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole derivative using the Knorr synthesis.

Materials:

  • 1,3-Diketone (1.0 eq)

  • Substituted Hydrazine (1.0 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in a minimal amount of glacial acetic acid.

  • To this solution, add the substituted hydrazine (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure 1,3,5-trisubstituted pyrazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Exploring Chemical Space Through Functionalization

The true power of the pyrazole scaffold lies in the ability to systematically modify its structure to explore a vast chemical space and optimize its biological activity. The pyrazole ring offers multiple positions for functionalization: the two nitrogen atoms (N1 and N2) and the three carbon atoms (C3, C4, and C5).

N-Functionalization

Alkylation or arylation of the pyrazole nitrogen atoms is a common strategy to modulate the compound's properties. In unsymmetrically substituted pyrazoles, a mixture of N1 and N2 isomers can be formed. The ratio of these isomers is influenced by the nature of the substituents on the pyrazole ring and the reaction conditions.

C-Functionalization

The carbon atoms of the pyrazole ring can be functionalized through various reactions:

  • Electrophilic Aromatic Substitution: The C4 position is generally the most susceptible to electrophilic attack.

  • Lithiation and Subsequent Electrophilic Quench: Directing groups can be used to achieve regioselective lithiation at the C3 or C5 positions, followed by reaction with an electrophile.

  • Cross-Coupling Reactions: Halogenated pyrazoles are versatile building blocks for Suzuki, Sonogashira, and other cross-coupling reactions to introduce a wide range of substituents.

  • Direct C-H Functionalization: As mentioned earlier, transition-metal-catalyzed C-H functionalization provides a powerful and atom-economical way to introduce new functionalities onto the pyrazole core.[13]

Biological Activities and Structure-Activity Relationships (SAR)

Pyrazole derivatives exhibit a remarkable diversity of pharmacological activities.[2][14] Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.

Anti-inflammatory Activity

Many pyrazole derivatives, most notably Celecoxib, exhibit potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[15] The SAR for this class of compounds often involves a 1,5-diarylpyrazole scaffold.[15]

Anticancer Activity

The pyrazole scaffold is present in numerous anticancer agents that target a variety of signaling pathways.[16] For instance, some pyrazole derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs).[3]

Antimicrobial Activity

Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties.[3][14] The introduction of specific substituents, such as trifluoromethyl groups, has been shown to enhance antibacterial activity.[6]

Other Biological Activities

The therapeutic potential of pyrazoles extends to a wide range of other activities, including:

  • Antiviral [3][14]

  • Antidepressant [14]

  • Anticonvulsant [3]

  • Analgesic [15]

Computational Exploration of Pyrazole Chemical Space

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the efficient exploration of vast chemical spaces and the prediction of molecular properties.[17]

Molecular Modeling and Docking

Molecular docking studies can predict the binding modes of pyrazole derivatives within the active site of a biological target, providing valuable insights for lead optimization.[17] These studies can help to rationalize observed SAR and guide the design of new analogs with improved binding affinity.

Quantum Mechanical Calculations

Quantum mechanical methods, such as Density Functional Theory (DFT), can provide detailed information about the electronic structure and properties of pyrazole derivatives.[17] This information can be used to understand their reactivity and interactions with biological macromolecules.

Molecular Dynamics Simulations

Molecular dynamics simulations allow for the study of the dynamic behavior of pyrazole derivatives and their complexes with biological targets over time.[17] This can provide a more realistic picture of the binding process and help to identify key interactions that contribute to binding affinity.

Future Perspectives

The exploration of the chemical space of pyrazole derivatives continues to be a vibrant and fruitful area of research. Future efforts will likely focus on:

  • The development of novel and more efficient synthetic methodologies, including the use of flow chemistry and biocatalysis.

  • The application of advanced computational techniques, including machine learning and artificial intelligence, to accelerate the discovery of new pyrazole-based drugs.

  • The exploration of new biological targets for pyrazole derivatives, expanding their therapeutic potential.

Diagrams and Data

Diagram 1: General Synthetic Strategies for Pyrazole Derivatives

G cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product 1,3-Dicarbonyl 1,3-Dicarbonyl Knorr Synthesis Knorr Synthesis 1,3-Dicarbonyl->Knorr Synthesis Hydrazine Hydrazine Hydrazine->Knorr Synthesis Alkene/Alkyne Alkene/Alkyne 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Alkene/Alkyne->1,3-Dipolar Cycloaddition 1,3-Dipole 1,3-Dipole 1,3-Dipole->1,3-Dipolar Cycloaddition Pyrazole Derivative Pyrazole Derivative Knorr Synthesis->Pyrazole Derivative 1,3-Dipolar Cycloaddition->Pyrazole Derivative

Caption: Key synthetic routes to pyrazole derivatives.

Diagram 2: Workflow for Exploring Pyrazole Chemical Space

G Start Start Synthetic Design Synthetic Design Start->Synthetic Design Library Synthesis Library Synthesis Synthetic Design->Library Synthesis Biological Screening Biological Screening Library Synthesis->Biological Screening SAR Analysis SAR Analysis Biological Screening->SAR Analysis Computational Modeling Computational Modeling SAR Analysis->Computational Modeling Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Computational Modeling->Synthetic Design Lead Optimization->Synthetic Design End End Lead Optimization->End

Caption: Iterative drug discovery workflow for pyrazoles.

Table 1: Representative Pyrazole-Containing Drugs and Their Therapeutic Applications
Drug NameTherapeutic ApplicationKey Structural Features
Celecoxib Anti-inflammatory (COX-2 inhibitor)1,5-Diarylpyrazole with a sulfonamide group
Sildenafil Erectile Dysfunction (PDE5 inhibitor)Fused pyrazolopyrimidinone core
Rimonabant Anti-obesity (CB1 antagonist) - Withdrawn1,5-Diarylpyrazole with a piperidinyl carboxamide
Encorafenib Anticancer (BRAF inhibitor)N-Arylpyrazole with a complex side chain

References

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • PMC. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • PubMed. (2005, March 24). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Retrieved from [Link]

  • PubMed. (2014, May 1). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • PMC - NIH. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • PMC. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • ACS Publications. (2004, September 29). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Retrieved from [Link]

  • Taylor & Francis. (2024, November 3). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2025, April 4). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved from [Link]

  • IJFMR. (2026, January 15). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]

  • ScienceDirect. (2014, April 1). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Retrieved from [Link]

  • Bentham Science. (2022, October 1). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Retrieved from [Link]

  • Future Science. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • RSC Publishing. (n.d.). Review: biologically active pyrazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Retrieved from [Link]

  • WJPPS. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Retrieved from [Link]

  • RSC Publishing. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploration of the chemical space around pyrazole-4-carboxamides. Retrieved from [Link]

  • PMC. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

  • MDPI. (2021, August 18). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • RSC Publishing. (2024, December 11). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, computational and biological study of pyrazole derivatives. Retrieved from [Link]

  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • PMC. (2025, January 4). Exploring pyrazolines as potential inhibitors of NSP3-macrodomain of SARS-CoV-2: synthesis and in silico analysis. Retrieved from [Link]

Sources

1-Methyl-3-vinyl-1H-pyrazole: A Strategic Building Block for Advanced Molecular Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-sp³ character and complex 3D architectures in drug discovery intensifies, the reliance on flat, 2D heteroaromatic building blocks is shifting toward bifunctional, highly reactive intermediates. 1-Methyl-3-vinyl-1H-pyrazole (CAS: 56342-53-1) has emerged as a cornerstone reagent in this paradigm. By combining the pharmacologically privileged pyrazole core with a versatile C3-vinyl handle, this molecule enables rapid access to complex bicyclic scaffolds and poly-functionalized heterocycles through advanced photochemical and electrophilic methodologies.

This technical guide dissects the mechanistic causality, operational protocols, and self-validating workflows for utilizing 1-methyl-3-vinyl-1H-pyrazole in cutting-edge organic synthesis.

Structural Profiling and Reactivity Mapping

The synthetic utility of 1-methyl-3-vinyl-1H-pyrazole stems from its orthogonal reactivity profile. The N1-methyl group prevents tautomerization, locking the molecule into a defined electronic geometry. Concurrently, the π -system of the pyrazole ring is conjugated with the C3-vinyl group, modulating its HOMO/LUMO energy levels to favor selective cycloadditions, while leaving the C4 position highly susceptible to electrophilic aromatic substitution.

Table 1: Physicochemical and Structural Data Summary [1]

PropertyValue / Description
Chemical Name 1-Methyl-3-vinyl-1H-pyrazole
CAS Registry Number 56342-53-1
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Topological Polar Surface Area (TPSA) ~17.8 Ų
Hydrogen Bond Acceptors 2 (Nitrogen heteroatoms)
Primary Reactive Sites C3-Vinyl (Cycloadditions), C4 (Electrophilic Attack)

Photochemical Dearomative Cycloadditions: Constructing 3D Architectures

Transitioning from 2D arenes to 3D sp³-rich scaffolds is a major hurdle in synthetic chemistry. Traditional dearomatization requires harsh conditions that are intolerant of complex functional groups. However, that 1-methyl-3-vinyl-1H-pyrazole acts as an exceptional activated alkene in intermolecular photosensitized dearomative cycloadditions with simple naphthalenes.

Mechanistic Causality

The reaction relies on triplet energy transfer (EnT). Direct excitation of the alkene or arene often leads to unwanted homopolymerization or degradation. By employing an iridium photocatalyst (e.g., fac -Ir(p-CF₃-ppy)₃), the catalyst absorbs blue light and undergoes intersystem crossing to a long-lived triplet state. This energy is selectively transferred to the naphthalene derivative, exciting it to its triplet state. The pyrazole ring on the vinyl group lowers the activation barrier and dictates the regiochemistry of the subsequent [4+2] or [2+2] cycloaddition, yielding a bridged bicyclic scaffold.

PhotochemicalPathway PC Photocatalyst Ir(p-CF3-ppy)3 PC_Excited Triplet State Photocatalyst PC->PC_Excited Blue LED (440 nm) Arene_Excited Triplet Arene (Activated) PC_Excited->Arene_Excited Energy Transfer (EnT) Arene Naphthalene (Ground State) Arene->Arene_Excited Sensitization Product Bridged Bicyclic Scaffold Arene_Excited->Product [4+2] /[2+2] Cycloaddition Alkene 1-Methyl-3-vinyl- 1H-pyrazole Alkene->Product Intermolecular Insertion

Fig 1. Photosensitized intermolecular dearomative cycloaddition via triplet energy transfer.

Self-Validating Protocol: Photosensitized Cycloaddition
  • Objective: Intermolecular dearomative cycloaddition of a naphthalene derivative with 1-methyl-3-vinyl-1H-pyrazole.

  • Step 1 (Preparation): In an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add the naphthalene derivative (0.10 mmol) and fac -Ir(p-CF₃-ppy)₃ (1-2 mol%).

  • Step 2 (Degassing - Critical): Transfer the vial into a nitrogen-filled glovebox or evacuate/backfill with N₂ three times. Causality: Molecular oxygen is a potent triplet quencher. Failure to strictly exclude O₂ will immediately quench the excited photocatalyst, halting the EnT process.

  • Step 3 (Reagent Addition): Add dry dichloromethane (DCM, 1.0 mL) and 1-methyl-3-vinyl-1H-pyrazole (1.00 mmol, 10.0 equiv) via a micro-syringe. Seal the vial with a PTFE-lined septum cap.

  • Step 4 (Irradiation): Place the vial in a photoreactor equipped with blue LEDs ( λmax​ ≈ 440 nm). Stir vigorously at room temperature for 24 hours.

  • Step 5 (Validation & Isolation): Remove the solvent under reduced pressure. Self-Validation Check: Analyze the crude mixture via ¹H-NMR. The successful formation of the bicyclic scaffold is validated by the disappearance of the characteristic pyrazole-vinyl proton signals (dd, ~5.2–6.8 ppm) and the emergence of upfield sp³ bridgehead protons. Purify via silica gel flash chromatography.

Electrophilic Functionalization: The Vilsmeier-Haack Paradigm

Functionalizing the pyrazole core without degrading the sensitive vinyl group requires precise chemoselective control. The Vilsmeier-Haack reaction is the optimal method for introducing a formyl group at the C4 position. 2 that poly-functionalized pyrazoles, including vinyl derivatives, can be efficiently synthesized and formylated under these conditions[2].

Mechanistic Causality

The reaction utilizes a chloromethylene iminium salt (the Vilsmeier reagent), generated in situ from POCl₃ and DMF. The electron-donating nature of the pyrazole nitrogens directs the electrophile exclusively to the highly nucleophilic C4 carbon. The vinyl group at C3 remains largely intact under these controlled conditions; alternatively, if a 3-(1-chloroethyl) precursor is used, the Vilsmeier-Haack conditions simultaneously drive dehydrochlorination to yield the vinyl moiety in situ alongside C4-formylation.

VilsmeierHaack Reagents DMF + POCl3 Vilsmeier Chloromethylene Iminium Salt Reagents->Vilsmeier 0 °C, 30 min Attack Electrophilic Attack at C4 Position Vilsmeier->Attack Pyrazole 1-Methyl-3-vinyl- 1H-pyrazole Pyrazole->Attack Intermediate Iminium Intermediate Attack->Intermediate Product C4-Formylated Vinyl Pyrazole Intermediate->Product H2O / Base Hydrolysis

Fig 2. Mechanism of regioselective Vilsmeier-Haack formylation at the pyrazole C4 position.

Self-Validating Protocol: Regioselective Formylation
  • Objective: Synthesis of 1-methyl-3-vinyl-1H-pyrazole-4-carbaldehyde.

  • Step 1 (Vilsmeier Reagent Generation): Cool anhydrous DMF (3.0 equiv) in a round-bottom flask to 0 °C under an argon atmosphere. Dropwise add POCl₃ (1.5 equiv) over 15 minutes. Causality: Maintaining 0 °C prevents the exothermic decomposition of the highly reactive chloromethylene iminium salt. Stir for 30 minutes.

  • Step 2 (Substrate Addition): Slowly add a solution of 1-methyl-3-vinyl-1H-pyrazole (1.0 equiv) in a minimal amount of dry DMF to the electrophilic complex at 0 °C.

  • Step 3 (Propagation): Remove the ice bath and allow the mixture to warm to room temperature. Heat to 60 °C for 2 hours to drive the electrophilic aromatic substitution to completion.

  • Step 4 (Hydrolysis & Neutralization): Carefully pour the reaction mixture over crushed ice to quench unreacted POCl₃. Neutralize the acidic aqueous phase with saturated aqueous Na₂CO₃ until the pH reaches 7–8. Causality: The basic aqueous environment is strictly required to hydrolyze the stable iminium intermediate into the target carbaldehyde.

  • Step 5 (Validation & Isolation): Extract with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate. Self-Validation Check: The success of the formylation is immediately confirmed by ¹H-NMR via the appearance of a distinct, sharp aldehyde proton singlet far downfield (~9.5–10.0 ppm) and the complete disappearance of the pyrazole C4-H proton.

References

  • ChemicalBook. "1H-Pyrazole, 1-methyl-3-vinyl- (CAS 56342-53-1) Chemical Properties." ChemicalBook. 1

  • Wang, W., Cai, Y., Guo, R., & Brown, M. K. "Synthesis of complex bicyclic scaffolds by intermolecular photosensitized dearomative cycloadditions of activated alkenes and naphthalenes." Chemical Science, 2022, 13, 13582-13587.

  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019, part v, 1-14. 2

Sources

Methodological & Application

Application Note: 1-Methyl-3-vinyl-1H-pyrazole in Transition-Metal-Catalyzed Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Methyl-3-vinyl-1H-pyrazole (CAS 56342-53-1) is a highly versatile, bifunctional building block increasingly utilized in advanced organic synthesis and drug discovery[1][2]. Its unique structural topology offers two distinct orthogonal handles for transition-metal catalysis: an electron-rich heteroaromatic core primed for directed C–H functionalization, and a reactive vinyl π-system susceptible to cycloadditions and cross-couplings.

This application note provides a comprehensive guide to deploying 1-methyl-3-vinyl-1H-pyrazole in two state-of-the-art synthetic paradigms: Iridium-catalyzed photoredox dearomative cycloadditions [3] and Palladium-catalyzed cross-coupling via regioselective C5-metalation [4]. By detailing the causality behind specific experimental conditions, this guide ensures that researchers can establish self-validating, high-yield protocols in their own laboratories.

Mechanistic Paradigms & Scientific Rationale

Photoredox-Catalyzed Energy Transfer (EnT) Cycloadditions

In the synthesis of complex bicyclic scaffolds, the vinyl group of 1-methyl-3-vinyl-1H-pyrazole serves as an excellent trap for triplet diradicals[3]. Under blue LED irradiation, an Iridium(III) photocatalyst—specifically fac-Ir(p-CF3-ppy)3—is excited to a singlet state, which rapidly undergoes intersystem crossing (ISC) to a long-lived excited triplet state.

Causality of Catalyst Choice: The strongly electron-withdrawing trifluoromethyl groups on the phenylpyridine ligands of fac-Ir(p-CF3-ppy)3 precisely tune the triplet energy of the catalyst. This allows for efficient triplet-triplet energy transfer (EnT) to an activated alkene substrate without triggering unwanted single-electron transfer (SET) redox pathways[3]. The resulting substrate diradical then engages the vinyl pyrazole in an intermolecular [2+2] cycloaddition.

Photoredox Ir_ground fac-Ir(p-CF3-ppy)3 (Ground State) Ir_excited *fac-Ir(p-CF3-ppy)3 (Excited Triplet) Ir_ground->Ir_excited ISC Ir_excited->Ir_ground EnT to Substrate Triplet_Alkene Triplet Activated Alkene (Diradical) Ir_excited->Triplet_Alkene Energy Transfer Vinyl_Py 1-Methyl-3-vinyl-1H-pyrazole Cycloaddition [2+2] Cycloaddition Intermediate Vinyl_Py->Cycloaddition Intermolecular Trapping Triplet_Alkene->Cycloaddition Radical Recombination Product Complex Bicyclic Scaffold Cycloaddition->Product Ring Closure Light Blue LED (440-460 nm) Light->Ir_ground hν (Excitation)

Caption: Photoredox-catalyzed energy transfer (EnT) cycle for dearomative [2+2] cycloadditions.

Directed C5-Metalation and Palladium Cross-Coupling

For the synthesis of heteroaromatic macrocyclic ether chemotherapeutic agents, functionalization of the pyrazole core is required[4]. The C5 proton of 1-methyl-3-vinyl-1H-pyrazole is highly acidic due to the inductive electron-withdrawing effect of the adjacent N-methyl group and the ring nitrogens.

Causality of Cryogenic Conditions: Treatment with n-BuLi at strict cryogenic temperatures (-78 °C) achieves regioselective deprotonation at C5[4]. If the temperature rises, the highly nucleophilic butyl anion will preferentially attack or polymerize the reactive vinyl substituent. Subsequent electrophilic trapping with iodine yields a stable 5-iodo intermediate, which is an ideal, highly reactive electrophile for Palladium-catalyzed Suzuki-Miyaura or Stille cross-couplings[4].

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the two primary transition-metal-catalyzed workflows involving 1-methyl-3-vinyl-1H-pyrazole.

Transformation TypeCatalyst / ReagentSubstrate LoadingKey ConditionsTarget ProductTypical Yield / d.r.
Photosensitized Cycloaddition fac-Ir(p-CF3-ppy)3 (2.0 mol%)10.0 eq (Vinyl Pyrazole)DCM (0.10 M), Blue LEDs, N₂, 24 hBicyclic ScaffoldsMod-High / ~1.2:1 d.r.
C5-Lithiation & Iodination n-BuLi (1.5 eq), I₂ (1.5 eq)39.30 mmol scaleTHF, -78 °C, 1 h per step, N₂5-Iodo-1-methyl-3-vinyl-1H-pyrazole>85% (Intermediate)
Pd-Catalyzed Cross-Coupling Pd(PPh₃)₄, CuI (catalytic)1.0 eq (Iodo-pyrazole)Aq. Base, 120 °C, 16 h, N₂Heteroaromatic MacrocyclesVariable (Substrate dependent)

Experimental Methodologies

Protocol A: Intermolecular Photosensitized Dearomative Cycloaddition

This protocol describes the [2+2] cycloaddition of 1-methyl-3-vinyl-1H-pyrazole with an activated alkene utilizing an Iridium photocatalyst[3].

  • Step 1: Reaction Assembly. In a nitrogen-filled glovebox, charge an oven-dried 4 mL screw-cap vial with the activated alkene (0.10 mmol), the photocatalyst fac-Ir(p-CF3-ppy)3 (1.7 mg, 2.0 mol%), and 1-methyl-3-vinyl-1H-pyrazole (216 mg, 2.00 mmol, 10.0 eq.)[3].

    • Scientific Rationale: A 10-fold excess of the vinyl pyrazole is critical. It kinetically favors the intermolecular heterocoupling pathway over the unproductive homodimerization of the activated alkene diradical[3].

  • Step 2: Solvent Addition & Degassing. Add anhydrous dichloromethane (DCM, 2.0 mL) to achieve a 0.10 M concentration[3]. If the reaction is prepared outside a glovebox, perform three standard freeze-pump-thaw cycles.

    • Scientific Rationale: Dissolved molecular oxygen is a potent triplet quencher. Complete deoxygenation ensures the Ir(III) excited state can efficiently undergo EnT with the substrate rather than being deactivated by O₂.

  • Step 3: Irradiation. Seal the vial with a septum cap and irradiate the mixture using Blue LEDs (440-460 nm) at room temperature for 24 hours with continuous stirring[3].

  • Step 4: Validation & Workup. Remove the DCM under reduced pressure. Determine the diastereomeric ratio (d.r.) via crude ¹H NMR using Cl₂CHCHCl₂ as an internal standard[3].

    • Self-Validating Checkpoint: A successful reaction typically yields a d.r. of approximately 1.2:1 for the resulting bicyclic scaffolds[3]. Proceed to purify via silica gel chromatography.

Protocol B: Regioselective Lithiation, Iodination, and Cross-Coupling

This workflow details the C5-functionalization of the pyrazole core to generate a cross-coupling electrophile, followed by Palladium-catalyzed macrocyclization[4].

Workflow Step1 1. Substrate Prep 1-Methyl-3-vinyl-1H-pyrazole in dry THF Step2 2. Lithiation n-BuLi, -78 °C (C5-Deprotonation) Step1->Step2 Step3 3. Iodination I2 in THF, -78 °C Electrophilic Trap Step2->Step3 Step4 4. Pd-Coupling Pd(PPh3)4, Boronic Acid, Base, 120 °C Step3->Step4 Step5 5. Isolation Silica Chromatography (EtOAc/Hexane) Step4->Step5

Caption: Step-by-step experimental workflow for C5-functionalization and Pd-catalyzed cross-coupling.

  • Step 1: Cryogenic Lithiation. To a stirred solution of 1-methyl-3-vinyl-1H-pyrazole (4.25 g, 39.30 mmol) in anhydrous THF (40 mL), add n-BuLi (24 mL, 58.95 mmol, 2.5 M in THF) dropwise via syringe at -78 °C under an N₂ atmosphere[4]. Stir the mixture at -78 °C for 1 hour.

    • Scientific Rationale: Dropwise addition is mandatory to prevent localized thermal spikes. Maintaining an internal temperature below -70 °C prevents the highly reactive n-BuLi from initiating anionic polymerization of the vinyl group.

  • Step 2: Electrophilic Trapping. Prepare a solution of iodine (14.97 g, 58.95 mmol) in anhydrous THF (25 mL) and add it dropwise to the reaction mixture, strictly maintaining the -78 °C temperature[4].

    • Scientific Rationale: Iodine acts as a soft electrophile, cleanly trapping the C5-lithio species to form a C–I bond. Iodides are vastly superior handles for subsequent transition-metal-catalyzed cross-couplings compared to their bromide or chloride counterparts.

  • Step 3: Quenching & Extraction. Quench the reaction with an aqueous KF solution (or saturated aqueous Na₂S₂O₃ to reduce unreacted iodine) and extract with EtOAc[4]. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to dryness[4].

    • Self-Validating Checkpoint: Conduct a ¹H NMR of the crude intermediate. The complete disappearance of the pyrazole C5 proton (typically ~7.3 ppm) while retaining the characteristic multiplet of the vinyl protons (5.2–6.7 ppm) confirms successful and selective C5-iodination.

  • Step 4: Palladium-Catalyzed Cross-Coupling. Combine the resulting 5-iodo-1-methyl-3-vinyl-1H-pyrazole with the desired boronic acid or stannane partner, a Palladium catalyst (e.g., Pd(PPh₃)₄), and catalytic CuI[4]. Degas the mixture three times under N₂ and stir at 120 °C for 16 hours[4].

    • Scientific Rationale: Catalytic CuI is added to facilitate the transmetalation step—especially critical in Stille couplings or sterically hindered Suzuki macrocyclizations—thereby accelerating the catalytic cycle and maximizing the yield of the final heteroaromatic macrocycle[4].

References

  • Synthesis of Complex Bicyclic Scaffolds by Intermolecular Photosensitized Dearomative Cycloadditions of Activated Alkenes and Na Semantic Scholar URL
  • WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents Google Patents URL
  • 56342-53-1 | 1-Methyl-3-vinyl-1H-pyrazole AiFChem URL

Sources

Advanced Synthesis of Pyrazole-Containing Polymers: Methodologies and Applications in Porous Materials

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazole-containing polymers represent a highly versatile class of functional materials. The pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—offers unique supramolecular capabilities, including hydrogen bonding, π–π stacking, and strong metal coordination. Incorporating pyrazole units into porous organic polymers (POPs), metal-organic frameworks (MOFs), and covalent organic polymers (COPs) endows these networks with electron-rich moieties. These structural features are critical for advanced applications such as high-capacity iodine capture, CO₂ sequestration, and selective precious metal recovery. This application note provides validated, step-by-step methodologies for synthesizing these advanced materials, detailing the mechanistic causality behind each protocol.

Mechanistic Rationale in Polymer Design

The causality behind selecting pyrazole as a structural motif lies in its dual nature as both a hydrogen-bond donor (NH) and acceptor (C=N).

  • Chemisorption & Electron Transfer: In environmental remediation applications like iodine capture, the electron-rich pyrazole groups facilitate electron transfer to I₂, forming polyiodides and charge-transfer complexes. This dramatically enhances the adsorption capacity compared to purely physisorptive networks[1].

  • Metal Coordination & Catalysis: The adjacent nitrogen atoms in the pyrazole ring are highly effective at coordinating transition metals (e.g., Ag, Pd, Co). For instance, pyrazole-linked COPs show selective coordination of Pd(II) over other metals due to the specific size and strong chelating coordination sites of the pyrazole pocket. Furthermore, embedding Silver Nanoparticles (Ag NPs) into pyrazole-based microporous organic polymers (MOP-PZ) creates a highly stable hybrid catalyst for the carboxylation of alkynes with CO₂[2].

G A Precursors: Silane + Acid Chloride + Hydrazine B Multicomponent Tandem Polymerization (100°C, 72h, Dioxane) A->B One-pot reaction C Pyrazole Porous Organic Polymer (PPOP) B->C Cyclocondensation D Iodine Capture (Physisorption + Chemisorption) C->D Electron transfer to I2 E Ag NP Support (Nitro Reduction Catalysis) C->E Metal coordination

Workflow of multicomponent tandem polymerization for functional PPOP synthesis.

Validated Experimental Protocols

Protocol A: Multicomponent Tandem Polymerization for Pyrazole-Containing Porous Organic Polymers (PPOP)

This protocol describes a straightforward, one-pot multicomponent reaction to synthesize PPOP, avoiding complex pre-functionalization steps[1]. Causality: Utilizing a multicomponent tandem approach with tetrakis(4-ethynylphenyl)silane, terephthaloyl chloride, and hydrazine hydrate allows for the simultaneous formation of the pyrazole ring and the cross-linked porous network, ensuring high functional group density for iodine capture.

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk flask under an inert nitrogen atmosphere, combine tetrakis(4-ethynylphenyl)silane (1.0 equiv) and terephthaloyl chloride (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane to dissolve the precursors completely.

  • Hydrazine Addition: Slowly add hydrazine hydrate (excess, typically 5.0 equiv) dropwise at room temperature. Note: Hydrazine acts as both the nitrogen source for pyrazole ring formation and the cyclization trigger.

  • Polymerization: Heat the mixture to 100 °C and stir continuously for 72 hours. The tandem reaction proceeds via initial coupling followed by cyclocondensation to form the pyrazole linkages.

  • Purification: Cool the reaction to room temperature. Collect the resulting precipitate by filtration. Wash extensively with DMF, methanol, and acetone to remove unreacted monomers and oligomers.

  • Drying: Dry the obtained PPOP powder under vacuum at 80 °C for 12 hours.

Protocol B: Synthesis of Pyrazole-Based Microporous Organic Polymers (MOP-PZ) via Scholl Coupling

This method generates a highly cross-linked microporous polymer rich in NH and C=N groups, optimized for CO₂ capture and subsequent catalytic applications[2]. Causality: Scholl coupling utilizes inexpensive Lewis acids (AlCl₃) to cross-link aromatic rings directly, providing a highly stable, rigid microporous structure without requiring pre-halogenated monomers.

Step-by-Step Methodology:

  • Monomer Preparation: Dissolve 3,5-diphenyl-1H-pyrazole (1.0 mmol) in 15 mL of anhydrous CHCl₃ in a round-bottom flask.

  • Catalyst Addition: Quickly add anhydrous AlCl₃ (3.0 mmol) as the Lewis acid catalyst. Caution: AlCl₃ is highly moisture-sensitive; perform this step in a glovebox or under a strict argon blanket.

  • Coupling Reaction: Heat the reaction mixture to 58 °C (reflux) and maintain for 24 hours. The solution will darken as the highly conjugated polymer network forms.

  • Quenching & Washing: Cool the mixture and carefully quench by pouring into 100 mL of methanol containing 10% HCl to decompose the aluminum complex.

  • Filtration: Filter the brown solid and wash sequentially with water, methanol, and dichloromethane until the filtrate is colorless.

  • Soxhlet Extraction: Purify the polymer via Soxhlet extraction with methanol for 24 hours to remove trapped catalyst residues. Dry under vacuum at 100 °C.

G A 3,5-diphenyl-1H-pyrazole B Scholl Coupling (AlCl3, CHCl3, 58°C) A->B C MOP-PZ Network (Abundant NH & C=N) B->C D CO2 Capture (202 mg/g at 273K) C->D Adsorption E MOP-PZ-Ag Hybrid (Ag NP Anchoring) C->E Doping F Alkyne Carboxylation (92% Yield) E->F Catalysis + CO2

Mechanism of MOP-PZ synthesis, CO2 capture, and catalytic alkyne carboxylation.

Protocol C: Asynchronous Double Schiff Base Formation of Pyrazole COPs (COP-214)

Designed for the selective recovery of precious metals like Pd(II) from complex mixtures. Causality: Microwave heating accelerates the syn-addition of the double Schiff base, kinetically favoring the formation of the highly porous framework while enabling industrial scalability.

Step-by-Step Methodology:

  • Monomer Mixing: Combine acetylacetonate tris-phenyl benzene and 1,5-naphthalene di-hydrazine in a sealed ampoule.

  • Microwave Synthesis: Suspend the monomers in a dioxane:mesitylene (4:3 v/v) solvent system.

  • Heating: Irradiate in a microwave reactor at 120 °C for 2 hours.

  • Isolation: Collect the precipitate, wash repeatedly with dioxane, methanol, and acetone, and dry under vacuum at 90 °C overnight.

Quantitative Data & Performance Metrics

The structural integration of pyrazole units directly correlates to measurable performance enhancements in adsorption and catalysis. The following table summarizes the quantitative benchmarks of the synthesized polymers:

Polymer NetworkSynthesis MethodPrimary ApplicationKey Performance MetricRef
PPOP Multicomponent Tandem PolymerizationIodine Capture & Nitro ReductionIodine vapor adsorption capacity: 3.52 ± 0.15 g/g . Catalyzes nitroaromatics to aminoaromatics in <20 min.[1]
MOP-PZ Scholl CouplingCO₂ Capture & Alkyne CarboxylationCO₂ uptake: 202 mg/g (at 273 K, 1 bar). MOP-PZ-Ag catalyzes 3-phenylpropiolic acid to 92% yield .[2]
COP-214 Asynchronous Double Schiff BaseSelective Pd(II) RecoveryCO₂/N₂ selectivity of 102 . Thermal stability up to 425 °C . Exceptional Pd(II) selectivity over Pt, Ru, Rh.

Sources

Application Note: Vinylpyrazoles in Medicinal Chemistry – Synthetic Workflows and Biological Validation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Pyrazoles are privileged scaffolds in medicinal chemistry, featured extensively in blockbuster drugs such as celecoxib, sildenafil, and rimonabant[1]. Among pyrazole derivatives, vinylpyrazoles (pyrazolyl olefins) represent a highly versatile yet historically underutilized class of compounds. Characterized by a vinyl group at the N-1, C-3, C-4, or C-5 position, vinylpyrazoles serve a dual purpose: they are robust building blocks for late-stage functionalization (e.g., cross-coupling, cycloadditions, and hydroalkylation) and possess intrinsic biological activity.

From a drug discovery perspective, specific regioisomers exhibit targeted pharmacological profiles. For instance, 5-vinylpyrazoles have been identified as potent DNA gyrase inhibitors with targeted antibacterial efficacy against Gram-positive bacteria[2]. Meanwhile, other vinylpyrazole derivatives act as critical intermediates in the synthesis of p38 MAP kinase inhibitors for cytokine-mediated diseases.

This application note provides researchers with validated, step-by-step protocols for the modern synthesis of N-vinyl and 5-vinylpyrazoles, alongside a robust biological assay to evaluate their efficacy as DNA gyrase inhibitors.

G VP Vinylpyrazole Scaffold Cyclo [3+2] Cycloadditions (Complex Pyrazolines) VP->Cyclo Dipolarophiles Heck Mizoroki-Heck Coupling (Styrylpyrazoles) VP->Heck Pd Catalyst, Aryl Halides Hydro Hydroalkylation (On-DNA Libraries) VP->Hydro Photoredox / EDA Bio Biological Targets (DNA Gyrase, p38 MAPK) Cyclo->Bio Heck->Bio Hydro->Bio

Synthetic versatility of vinylpyrazoles in drug discovery and late-stage functionalization.

Quantitative Comparison of Synthetic Methodologies

Historically, synthesizing vinylpyrazoles required harsh conditions, such as reacting pyrazoles with acetylene gas under high pressure[3]. Modern medicinal chemistry demands milder, highly regioselective, and atom-economical approaches to prevent the degradation of sensitive functional groups and avoid heavy metal contamination in Active Pharmaceutical Ingredients (APIs). Table 1 summarizes the modern synthetic methodologies for vinylpyrazole generation.

Table 1: Comparison of Modern Vinylpyrazole Synthetic Protocols

MethodologyTarget ScaffoldReagents / CatalystYield RangeReaction TimeKey Advantage
Metal-Free Annulation N-Vinyl PyrazolesVinyl sulfonium salts, Diazo compounds, Base70–95%2–4 hoursAvoids transition metals; eliminates heavy metal purging in API synthesis[4].
Domino BOR Reaction 5-Vinylpyrazolesα,β-unsaturated aldehydes, Bestmann-Ohira Reagent60–90%< 15 minsRapid, one-pot procedure; high atom economy[5],[6].
Mizoroki-Heck Coupling 4-Styrylpyrazoles4-vinylpyrazole, Aryl halides, Pd(OAc)₂65–85%12–24 hoursExcellent stereoselectivity for (E)-isomers[1].

Experimental Protocols: Synthesis

Protocol A: Metal-Free Regioselective Synthesis of N-Vinyl Pyrazoles

Causality & Rationale: Transition-metal-catalyzed N-vinylations often leave trace metal impurities that are notoriously difficult to remove during late-stage drug development. This protocol utilizes a base-promoted [3+2] annulation between vinyl sulfonium salts and diazo compounds. The base deprotonates the diazo compound to form a diazo anion, which undergoes annulation with the vinyl sulfonium salt, followed by regioselective N-vinylation[4].

Materials:

  • α-Aryl vinyl sulfonium salt (1.0 equiv)

  • Ethyl diazoacetate (1.5 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve the α-aryl vinyl sulfonium salt (1.0 mmol) in 5 mL of anhydrous DCM under an inert argon atmosphere.

  • Base Addition: Add finely powdered K₂CO₃ (2.0 mmol) to the solution. Stir for 5 minutes at room temperature to ensure uniform suspension.

  • Diazo Addition: Slowly add ethyl diazoacetate (1.5 mmol) dropwise over 10 minutes. Self-Validation Check: Monitor the evolution of nitrogen gas (mild bubbling); the absence of gas indicates a degraded diazo reagent.

  • Reaction: Stir the mixture at room temperature for 3 hours. Monitor reaction completion via TLC (Hexane/Ethyl Acetate 4:1).

  • Workup: Quench the reaction with distilled water (10 mL) and extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate the pure N-vinyl pyrazole.

Protocol B: Domino Synthesis of 5-Vinylpyrazoles using the Bestmann-Ohira Reagent (BOR)

Causality & Rationale: 5-Vinylpyrazoles are critical pharmacophores for antibacterial agents. This protocol leverages BOR in a dual capacity: first as a homologation/cycloaddition reagent to form a pyrazoline carboxaldehyde, and second to convert the aldehyde into a vinyl group. An excess of BOR (at least 2 equivalents) is strictly required to drive the second transformation to completion[6].

Materials:

  • α,β-unsaturated aldehyde (enal) (1.0 equiv)

  • Bestmann-Ohira Reagent (BOR) (2.5 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Setup: Dissolve the α,β-unsaturated aldehyde (1.0 mmol) in 10 mL of anhydrous MeOH in a 25 mL flask.

  • Reagent Addition: Add K₂CO₃ (3.0 mmol) followed immediately by BOR (2.5 mmol). Critical Step: Do not reduce the BOR equivalent below 2.0, as this will stall the reaction at the pyrazoline carboxaldehyde intermediate[6].

  • Annulation & Olefination: Stir the mixture at room temperature. The reaction is exceptionally rapid and typically reaches completion within 6 to 15 minutes[6].

  • Quenching: Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (15 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent.

  • Isolation: Purify via silica gel chromatography to yield the functionalized 5-vinylpyrazole.

Biological Validation: DNA Gyrase Supercoiling Inhibition Assay

Causality & Rationale: 5-Vinylpyrazoles exhibit potent antibacterial activity by inhibiting DNA gyrase, a bacterial type II topoisomerase responsible for introducing negative supercoils into DNA,[2]. To validate the synthesized vinylpyrazoles as active pharmaceutical hits, an in vitro supercoiling assay must be performed. This protocol is a self-validating system: it includes a vehicle control (maximum supercoiling) and a positive control (Novobiocin, an established gyrase inhibitor) to ensure enzyme activity and assay fidelity.

G Prep Prepare Relaxed pBR322 DNA Incubate Incubate with DNA Gyrase + ATP + Vinylpyrazole Prep->Incubate Quench Quench Reaction (EDTA + Proteinase K) Incubate->Quench Gel Agarose Gel Electrophoresis Quench->Gel Analyze Quantify Supercoiled vs Relaxed DNA Gel->Analyze

Workflow for the in vitro DNA Gyrase Supercoiling Inhibition Assay.

Step-by-Step Methodology:

  • Assay Master Mix: Prepare a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% (w/v) glycerol.

  • Compound Preparation: Dissolve the test vinylpyrazole in 100% DMSO to create a 10 mM stock. Perform serial dilutions. Control Setup: Prepare Novobiocin (positive control) and a 1% DMSO vehicle (negative control).

  • Reaction Assembly: In sterile microcentrifuge tubes, combine 0.5 µg of relaxed pBR322 plasmid DNA, 1 µL of the test compound (or control), and 1 U of E. coli DNA gyrase. Bring the total volume to 20 µL with the reaction buffer.

  • Incubation: Incubate the mixtures at 37°C for 30 minutes. The ATP-dependent supercoiling of the relaxed plasmid will occur during this window.

  • Quenching: Stop the reaction by adding 5 µL of a quench buffer (50% glycerol, 0.25% bromophenol blue, and 0.5 M EDTA). Add 1 µL of Proteinase K (10 mg/mL) and incubate for an additional 10 minutes at 37°C to digest the gyrase enzyme and prevent DNA-protein crosslinking artifacts.

  • Electrophoresis & Analysis: Load the samples onto a 1% agarose gel (without ethidium bromide in the gel, to prevent intercalation artifacts during running). Run at 80V for 2 hours in 1x TAE buffer. Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV light.

  • Data Interpretation: The IC₅₀ is determined by quantifying the disappearance of the supercoiled DNA band relative to the vehicle control using densitometry software.

References

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.MDPI / PMC.
  • Revisiting the Chemistry of Vinylpyrazoles (Synthesis Protocols).MDPI.
  • Regioselective Synthesis of N-Vinyl Pyrazoles from Vinyl Sulfonium Salts with Diazo Compounds.
  • Domino reaction involving the Bestmann–Ohira reagent and α,β-unsaturated aldehydes: efficient synthesis of functionalized pyrazoles.RSC Publishing.
  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candid
  • Styrylpyrazoles: Properties, Synthesis and Transform
  • Synthetic Methodologies and Biological Importance of Phosphonylpyrazoles.RSYN RESEARCH.
  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv

Sources

Synthesis of Biologically Active Pyrazole-Heterocycle Hybrids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents. The ability of the pyrazole nucleus to act as a bioisostere for other functional groups and its capacity to engage in various non-covalent interactions with biological targets have cemented its status as a "privileged scaffold". This has led to the development of numerous FDA-approved drugs containing the pyrazole moiety for a range of indications.[1][2]

Molecular hybridization, a rational drug design strategy, involves the covalent linking of two or more pharmacophores to create a new hybrid molecule with potentially enhanced biological activity, improved selectivity, or a dual mechanism of action. The fusion of the pyrazole core with other biologically active heterocyclic systems, such as pyrimidine, thiazole, isoxazole, triazole, and pyridine, has emerged as a particularly fruitful avenue in the quest for novel therapeutics.[3][4] These hybrid molecules often exhibit a synergistic effect, displaying potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][5][6]

This guide provides a comprehensive overview of the synthesis of biologically active pyrazole-heterocycle hybrids, intended for researchers, scientists, and drug development professionals. It offers not just a compilation of methods, but a detailed exploration of the underlying principles, step-by-step experimental protocols, and insights into the biological evaluation of these promising compounds.

Core Synthetic Strategies for Pyrazole-Heterocycle Hybrids

The construction of pyrazole-heterocycle hybrids can be broadly approached in two ways: by forming the pyrazole ring on a pre-existing heterocycle or by constructing another heterocyclic ring onto a pyrazole scaffold. Several classical and modern synthetic methodologies are employed, each with its own set of advantages regarding substrate scope, regioselectivity, and reaction conditions.

Knorr Pyrazole Synthesis: A Classic and Versatile Approach

First reported by Ludwig Knorr in 1883, this condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative remains a cornerstone for pyrazole synthesis due to its simplicity and generally high yields.[7][8][9] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration. The use of a heterocyclic hydrazine or a 1,3-dicarbonyl compound bearing a heterocyclic moiety allows for the direct synthesis of pyrazole-heterocycle hybrids. A key consideration when using unsymmetrical 1,3-dicarbonyl compounds is the potential for the formation of regioisomers.[7]

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

  • Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Step 2: Addition of Hydrazine. To the stirred solution, add the hydrazine derivative (1.0-1.2 equivalents). If the hydrazine is in the form of a salt (e.g., hydrochloride), a base such as sodium acetate may be added to liberate the free hydrazine.

  • Step 3: Reaction. The reaction mixture is then heated to reflux for a period ranging from 1 to 24 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Step 4: Isolation and Purification. Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Hantzsch Thiazole Synthesis: Building the Thiazole Ring

The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring, involving the reaction of an α-haloketone with a thioamide.[10][11] To create pyrazole-thiazole hybrids, a pyrazole-containing thioamide can be reacted with an α-haloketone, or a pyrazole-substituted α-haloketone can be reacted with a thioamide. This method is known for its high yields and operational simplicity.[10]

Protocol 2: General Procedure for Hantzsch Thiazole Synthesis of Pyrazole-Thiazole Hybrids

  • Step 1: Reaction Setup. In a suitable flask, dissolve the pyrazole-containing thioamide (1.0 equivalent) and the α-haloketone (1.0 equivalent) in a solvent like ethanol or methanol.

  • Step 2: Reaction. The mixture is typically heated at reflux for 2-6 hours. The reaction progress can be monitored by TLC.

  • Step 3: Work-up and Isolation. After cooling to room temperature, the reaction mixture is often poured into a solution of a weak base, such as sodium carbonate, to neutralize the hydrohalic acid formed and precipitate the product.

  • Step 4: Purification. The crude product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure pyrazole-thiazole hybrid.

Microwave-Assisted Synthesis: A Green and Efficient Alternative

Microwave-assisted organic synthesis has gained significant traction as a green chemistry approach, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.[12][13][14] This technique is highly applicable to the synthesis of pyrazole-heterocycle hybrids, particularly for reactions like the Knorr synthesis, 1,3-dipolar cycloadditions, and multicomponent reactions.[3][13]

Protocol 3: Microwave-Assisted Synthesis of Pyrazole-Pyrimidine Hybrids

  • Step 1: Reagent Preparation. In a dedicated microwave reaction vial equipped with a small magnetic stir bar, combine the pyrazole-containing chalcone (1.0 equivalent), urea or a urea derivative (1.5 equivalents), and a catalytic amount of a base (e.g., potassium carbonate) in a suitable solvent like ethanol or N,N-dimethylformamide (DMF).

  • Step 2: Microwave Irradiation. The vial is securely capped and placed in the microwave reactor. The reaction is irradiated at a specific temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).

  • Step 3: Product Isolation. After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration.

  • Step 4: Purification. The crude solid is washed with water and then purified by recrystallization or column chromatography to yield the desired pyrazole-pyrimidine hybrid.

Specific Application Notes and Protocols

Synthesis of Pyrazole-Pyrimidine Hybrids for Anticancer Applications

Pyrazole-pyrimidine hybrids are of significant interest due to their structural resemblance to purine nucleobases, allowing them to act as inhibitors of various kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR).[10][15]

Protocol 4: Synthesis of a 4-(Pyrazol-4-yl)-2-(methylthio)pyrimidine Derivative [16]

This protocol describes a key step in the synthesis of pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects.

  • Step 1: Formation of the Enaminone Intermediate. A mixture of 1-(3-methoxyphenyl)-2-(2-(methylthio)pyrimidin-4-yl)ethan-1-one (1.0 equivalent) is refluxed in 1,1-dimethoxytrimethylamine for 4-6 hours. The excess reagent is then removed under reduced pressure to yield the crude 3-(dimethylamino)-1-(3-methoxyphenyl)-2-(2-(methylthio)pyrimidin-4-yl)prop-2-en-1-one.

  • Step 2: Pyrazole Ring Formation. The crude enaminone is dissolved in methanol, and hydrazine hydrate (1.2 equivalents) is added. The mixture is stirred at room temperature for 8-12 hours.

  • Step 3: Isolation. The solvent is evaporated, and the residue is treated with water. The resulting solid is collected by filtration, washed with water, and dried to give 4-(3-(3-methoxyphenyl)-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine.

  • Step 4: Characterization. The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Pyrazole-Isoxazole Hybrids as Antimicrobial Agents

The combination of pyrazole and isoxazole moieties in a single molecule has been shown to result in compounds with potent antimicrobial and antifungal activities.[7][17][18]

Protocol 5: Synthesis of Pyrazole-Isoxazoline Hybrids via 1,3-Dipolar Cycloaddition [7]

  • Step 1: Synthesis of the Aldoxime. A mixture of a substituted pyrazole-4-carbaldehyde (1.0 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in aqueous ethanol is treated with sodium hydroxide and stirred at room temperature for 2-3 hours.

  • Step 2: Chlorination of the Aldoxime. The aldoxime is dissolved in DMF and treated with N-chlorosuccinimide (NCS) at 0-5°C. The reaction is stirred for 1-2 hours.

  • Step 3: In situ Generation of Nitrile Oxide and Cycloaddition. To the solution of the resulting hydroximoyl chloride, an alkene (1.2 equivalents) and a base such as triethylamine are added. The reaction mixture is stirred at room temperature for 12-24 hours.

  • Step 4: Work-up and Purification. The reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Biological Evaluation and Data Presentation

The synthesized pyrazole-heterocycle hybrids are typically screened for their biological activities using a variety of in vitro and in vivo assays. For anticancer activity, common assays include the MTT or SRB assay to determine the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.[15] For antimicrobial activity, the minimum inhibitory concentration (MIC) is determined against a panel of bacterial and fungal strains.[17]

Table 1: Anticancer Activity of Selected Pyrazole-Heterocycle Hybrids

Compound IDHybrid TypeCancer Cell LineIC₅₀ (µM)Reference
10e Pyrazolo[3,4-d]pyrimidin-4-oneMCF-7 (Breast)11[15]
14c Pyrimidine-PyrazoleBRAFV600E0.009[16]
43 Pyrazole carbaldehyde derivativeMCF-7 (Breast)0.25[19]
59 Polysubstituted PyrazoleHepG2 (Liver)2[20]
5e Pyrazolyl-diazenylHCT-116 (Colon)3.6

Table 2: Antimicrobial Activity of Selected Pyrazole-Heterocycle Hybrids

Compound IDHybrid TypeMicroorganismMIC (µg/mL)Reference
204 Pyrazolo[4,3-c]pyridazineA. fumigatus0.98[3]
9 Imidazo[1,2-b]pyrazoleE. coli0.03[21]
4 Pyrazole derivativeS. pneumonia0.06[21]
14 Pyrazole-carbothioamideGram-positive bacteria7.8 - 62.5[17]
4.41c Pyrazole-thiazolidinoneC. albicans12.5[12]

Visualization of Synthetic Pathways and Biological Mechanisms

Understanding the synthetic routes and the biological pathways targeted by these hybrids is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate a general synthetic workflow and key signaling pathways implicated in the action of these compounds.

G cluster_start Starting Materials cluster_reaction Synthetic Transformation cluster_product Product cluster_evaluation Biological Evaluation A Heterocyclic Precursor A (e.g., Pyrazole derivative) C Coupling Reaction (e.g., Knorr Synthesis, Cyclocondensation) A->C B Heterocyclic Precursor B (e.g., Pyrimidine precursor) B->C D Pyrazole-Heterocycle Hybrid C->D E In vitro/In vivo Assays (Anticancer, Antimicrobial, etc.) D->E

Caption: General workflow for the synthesis and evaluation of pyrazole-heterocycle hybrids.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor RTK Receptor Tyrosine Kinase (e.g., VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrazole-Hybrid Inhibitor Inhibitor->RTK Inhibitor->BRAF

Caption: Simplified BRAF/VEGFR signaling pathway targeted by pyrazole-hybrid inhibitors.

G cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_inhibitor CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates S_Phase S-Phase Progression CyclinE_CDK2->S_Phase Inhibitor Pyrazole-Hybrid CDK2 Inhibitor Inhibitor->CyclinE_CDK2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-3-vinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-Methyl-3-vinyl-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve experimental outcomes. The following troubleshooting guides and FAQs are structured to provide direct, actionable advice grounded in established chemical principles.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 1-Methyl-3-vinyl-1H-pyrazole, particularly when using transition metal-catalyzed cross-coupling methods, which are a common and effective route.

Question 1: My Heck-Mizoroki reaction for the vinylation of 1-Methyl-3-iodo-1H-pyrazole is giving a low yield. What are the potential causes and how can I improve it?

Low yield is a frequent problem in cross-coupling reactions and can stem from several factors.[1] A systematic approach to troubleshooting is the most effective way to identify and solve the issue. Key variables to investigate include the catalyst, ligand, base, temperature, and reagent purity.[2]

Potential Causes & Solutions:

  • Catalyst and Ligand Inactivity: The palladium catalyst's activity is paramount.

    • Palladium Oxidation: Ensure your Palladium(II) acetate or other precursor is fresh. Old or improperly stored catalyst may have reduced activity.

    • Ligand Choice: The choice of ligand is critical. While triphenylphosphine (PPh₃) can be used, electron-rich phosphine ligands like triethyl phosphite (P(OEt)₃) have been shown to significantly improve yields in the Heck reaction of iodo-pyrazoles.[3] Reducing the amount of ligand can sometimes be beneficial; an excess can inhibit the reaction.[3]

    • Catalyst Loading: While it may seem counterintuitive, increasing catalyst loading isn't always the solution and can increase costs and purification difficulty. Optimization studies have shown that yields can be improved while simultaneously reducing palladium loading by optimizing other variables.[2]

  • Suboptimal Reaction Conditions:

    • Base: The base is crucial for regenerating the active Pd(0) catalyst. Triethylamine (NEt₃) is commonly used. Ensure it is dry and pure. If the reaction is sluggish, consider a stronger base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), though this may require solvent adjustments.

    • Temperature: Temperature is one of the most important variables.[2] If the reaction is incomplete, a modest increase in temperature (e.g., from 80°C to 100°C) can improve the rate and yield. However, excessively high temperatures can lead to catalyst decomposition and byproduct formation.

    • Solvent: Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are common solvents. Ensure they are anhydrous, as water can negatively impact the catalytic cycle.

  • Reagent Purity:

    • Halopyrazole Precursor: Ensure your 1-methyl-3-iodo-1H-pyrazole is pure. Impurities from its synthesis can poison the catalyst.

    • Vinyl Source: The vinylating agent (e.g., methyl acrylate, vinyl acetate) should be fresh and free of polymerization inhibitors if not desired.[3]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve low-yield issues in your Heck-Mizoroki reaction.

G start Low Yield Observed reagents Step 1: Verify Reagent Purity - 1-Methyl-3-iodo-1H-pyrazole - Vinyl Source (e.g., Methyl Acrylate) - Anhydrous Solvent & Base start->reagents reagents->start Impurity Found catalyst Step 2: Assess Catalyst System - Use fresh Pd(OAc)₂ - Optimize Ligand (Try P(OEt)₃) - Adjust Pd/Ligand Ratio reagents->catalyst Reagents OK catalyst->start Inactive Catalyst conditions Step 3: Optimize Reaction Conditions - Screen Temperature (e.g., 80-120°C) - Verify Base Strength (NEt₃, K₂CO₃) - Ensure Inert Atmosphere (N₂ or Ar) catalyst->conditions Catalyst OK conditions->start Suboptimal Conditions analysis Step 4: Analyze Reaction Mixture - Check for starting material - Identify byproducts (e.g., dehalogenation, homocoupling) conditions->analysis Conditions OK success Yield Improved analysis->success Problem Identified & Solved

Caption: A systematic workflow for troubleshooting low yield.

Question 2: I am observing significant dehalogenation of my 1-Methyl-3-iodo-1H-pyrazole, resulting in 1-methyl-1H-pyrazole as a major byproduct. What causes this and how can it be prevented?

Dehalogenation is a common side reaction in Heck couplings, where the aryl halide is reduced instead of coupled. This often occurs when the catalytic cycle is disrupted.

Potential Causes & Solutions:

  • Presence of a Hydrogen Source: Trace amounts of water, alcohols, or even the amine base can act as hydrogen donors in a competing reaction pathway.

    • Solution: Use rigorously dried solvents and reagents. Distill the triethylamine base over calcium hydride before use.

  • Catalyst Decomposition: When the Pd(0) catalyst decomposes to palladium black, it can promote side reactions.

    • Solution: Using an appropriate ligand, such as P(OEt)₃, helps stabilize the catalyst and can suppress this pathway.[3] Sometimes, adding a phase-transfer catalyst like tetrabutylammonium bromide (NBu₄Br) can also improve catalyst stability and favor the desired coupling.[4]

  • Slow Oxidative Addition: If the oxidative addition of the iodo-pyrazole to the Pd(0) center is slow, competing side reactions like dehalogenation can become more prominent.

    • Solution: Ensure the reaction temperature is optimal. While too high a temperature can cause decomposition, a temperature that is too low can result in a sluggish reaction where side pathways dominate.

Question 3: My purification by column chromatography is difficult, and the product seems unstable on silica gel. What are the best practices for purification?

1-Methyl-3-vinyl-1H-pyrazole, like many nitrogen-containing heterocycles, can be challenging to purify via standard silica gel chromatography due to its basicity.

Potential Causes & Solutions:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause product streaking, low recovery, or even decomposition of acid-sensitive compounds.

    • Solution 1 (Base-Washing): Deactivate the silica gel by preparing a slurry with a solvent containing 1-2% triethylamine (or another volatile base like ammonia in methanol). This neutralizes the acidic sites and significantly improves chromatography.

    • Solution 2 (Alternative Stationary Phase): If issues persist, consider using a different stationary phase like neutral alumina.

  • Product Volatility: The product has a relatively low molecular weight and may be volatile.

    • Solution: When removing the solvent after chromatography, use a rotary evaporator at a moderate temperature and pressure to avoid product loss.

  • Crystallization via Salt Formation: For achieving very high purity, consider converting the crude product into an acid addition salt.[5][6]

    • Protocol: Dissolve the crude oil in a suitable solvent (e.g., acetone, isopropanol) and add an equimolar amount of an acid (e.g., sulfuric acid, phosphoric acid). The resulting salt will often crystallize out, leaving impurities behind in the solvent. The purified salt can then be collected, dissolved in water, and neutralized with a base to regenerate the pure free pyrazole, which is then extracted.[6]

Frequently Asked Questions (FAQs)

Question 1: What are the most common and effective synthetic routes to prepare 1-Methyl-3-vinyl-1H-pyrazole?

Several reliable methods exist, with the choice often depending on the availability of starting materials and the scale of the reaction. The three most prominent routes are summarized below.

G cluster_0 Route A: Cross-Coupling cluster_1 Route B: Elimination cluster_2 Route C: Dehydrohalogenation a1 1-Methyl-3-halo-1H-pyrazole (X = Br, I) a2 1-Methyl-3-vinyl-1H-pyrazole a1->a2 Pd(OAc)₂, Ligand, Base, Vinyl Source (Heck-Mizoroki Reaction) b1 1-Methyl-1H-pyrazole-3-carbaldehyde b2 1-Methyl-3-(1-hydroxyethyl)-1H-pyrazole b1->b2 1. Grignard (MeMgBr) or Organolithium (MeLi) b3 1-Methyl-3-vinyl-1H-pyrazole b2->b3 2. Dehydration (e.g., heat, acid catalyst) c1 1-(2-Chloroethyl)-3-methyl-1H-pyrazole c2 1-Methyl-3-vinyl-1H-pyrazole c1->c2 Base (e.g., KOH) Phase-Transfer Catalyst (PTC)

Caption: Common synthetic routes to 1-Methyl-3-vinyl-1H-pyrazole.

  • Route A: Palladium-Catalyzed Cross-Coupling: This is arguably the most versatile and widely used method. It involves the reaction of a 1-methyl-3-halo-1H-pyrazole (typically the iodo or bromo derivative) with a vinylating agent. The Heck-Mizoroki reaction is a prime example.[3][4]

  • Route B: Grignard/Wittig followed by Elimination: This route starts from 1-methyl-1H-pyrazole-3-carbaldehyde. Reaction with a Grignard reagent like methylmagnesium iodide yields the corresponding secondary alcohol, which can then be dehydrated to form the vinyl group.[7]

  • Route C: Dehydrohalogenation: This method involves the elimination of HCl from a 1-(2-chloroethyl)pyrazole derivative using a strong base, often under phase-transfer catalysis (PTC) conditions, to yield the vinylpyrazole.[7][8]

Question 2: For cross-coupling reactions, should I use 1-Methyl-3-bromo-1H-pyrazole or 1-Methyl-3-iodo-1H-pyrazole as the starting material?

The choice involves a trade-off between reactivity and cost.

  • 1-Methyl-3-iodo-1H-pyrazole: The C-I bond is weaker and more reactive than the C-Br bond. This leads to faster oxidative addition to the palladium catalyst, often resulting in higher yields, shorter reaction times, and milder reaction conditions.[3] The precursor, 3-iodo-1-methyl-1H-pyrazole, can be synthesized from N-methyl-3-aminopyrazole via a diazonium reaction.[9][10]

  • 1-Methyl-3-bromo-1H-pyrazole: This precursor is often less expensive and more readily available commercially. While less reactive than the iodo analog, high yields can still be achieved by carefully optimizing the reaction conditions (e.g., using more active catalysts/ligands, higher temperatures).[11][12]

Recommendation: For initial explorations and methods development where maximizing yield is the primary goal, the iodo-derivative is often preferred. For large-scale synthesis where cost is a significant factor, developing a robust protocol with the bromo-derivative is a worthwhile endeavor.

Question 3: Can you provide a reference protocol for the Heck-Mizoroki synthesis of 1-Methyl-3-vinyl-1H-pyrazole?

The following protocol is a generalized procedure based on optimized conditions reported in the literature for similar substrates.[2][3] Researchers should perform their own optimization.

Experimental Protocol: Heck-Mizoroki Vinylation

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-methyl-3-iodo-1H-pyrazole (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.01-0.03 eq), and the phosphine ligand (e.g., triethyl phosphite, P(OEt)₃, 0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (or DMF) via syringe. Stir the mixture for 5-10 minutes to allow for catalyst pre-formation. Add the vinylating agent (e.g., methyl acrylate, 1.2-1.5 eq) followed by triethylamine (NEt₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (pre-treated with 1% NEt₃ in the eluent) to afford the pure 1-Methyl-3-vinyl-1H-pyrazole.

Summary of Optimized Heck Reaction Conditions

ParameterConditionRationale / CommentSource(s)
Halide 4-Iodo-1H-pyrazoleIodo-derivatives are generally more reactive than bromo-derivatives.[3]
Catalyst Pd(OAc)₂ (1-3 mol%)Common and effective palladium precursor.[2][3]
Ligand P(OEt)₃ (4 mol%)Found to be superior to PPh₃, improving yield significantly.[3]
Base Triethylamine (NEt₃)Common organic base; must be anhydrous.[4]
Solvent Acetonitrile (MeCN) or DMFAnhydrous polar aprotic solvents are preferred.[3]
Temperature 80 - 120 °CA critical parameter that requires optimization.[2]
Additive NBu₄Br (optional)Can improve catalyst stability and yield in some cases.[4]

References

  • Benchchem. Troubleshooting the reaction mechanism of pyrazole formation.
  • Aggarwal, V.K., Staubitz, A.C., & Owen, M. (2006). Optimization of the Mizoroki-Heck reaction using design of experiment (DoE). Organic Process Research & Development, 10(1), 64-69.
  • Silva, V.L.M., & Silva, A.M.S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493.
  • Jankauskas, J., et al. (2015). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2015(6), 291-307.
  • CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. Google Patents.
  • Deng, X., & Mani, N.S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.
  • The Chemistry Behind 1-Methyl-1H-pyrazol-3-amine: Synthesis and Properties.
  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Benchchem. Technical Support Center: Purification of Methyl Pyrazole Isomers.
  • Heck-Mizoroki reaction of 4-iodo-1h-pyrazoles. HETEROCYCLES, 83(4). (2011).
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • Synthesis of 3‐Substituted‐1‐methyl‐1H‐thieno[2,3‐c]pyrazoles. ResearchGate.
  • 3-BROMO-1H-PYRAZOLE synthesis. ChemicalBook.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. (2025).
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. (2019).
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
  • Mata, J., et al. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics, 27(7), 1335-1343.

Sources

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with regioselectivity during the synthesis of substituted pyrazoles. Pyrazoles are ubiquitous in drug development, acting as core pharmacophores in anti-inflammatory, analgesic, and anticancer agents. However, classical synthetic routes often yield inseparable mixtures of regioisomers, derailing structure-activity relationship (SAR) studies and reducing overall yield.

This technical guide is designed to dissect the causality behind these regiochemical failures and provide field-proven, self-validating protocols to ensure absolute regiocontrol in your workflows.

Module 1: The Knorr Condensation Conundrum

FAQ: Why does my Knorr pyrazole synthesis yield an inseparable mixture of 1,3,5- and 1,4,5-regioisomers?

The Causality: The classical Knorr pyrazole synthesis relies on the condensation of 1,3-diketones with substituted hydrazines. When unsymmetrical 1,3-diketones are used, they present two electrophilic carbonyl centers with highly similar reactivities. The initial nucleophilic attack by the substituted hydrazine can occur at either carbonyl. Because the activation energy difference between these two transition states is minimal, the reaction lacks a strong electronic or steric bias, inevitably resulting in a 1[1].

Troubleshooting Guide: Steering Regioselectivity with Surrogates

To achieve predictable regioselectivity, you must replace the symmetrical electronic profile of the 1,3-diketone with a surrogate that offers highly differentiated electrophilic sites. Acetylenic ketones serve as excellent 1,3-bis-electrophilic equivalents. The reaction proceeds via a highly favored Michael addition of the unsubstituted nitrogen of the hydrazine to the β-carbon of the alkyne, followed by cyclization at the carbonyl, strictly dictating the formation of 2[2].

Knorr_vs_Acetylenic Hydrazine Substituted Hydrazine (Nucleophile) Diketone Unsymmetrical 1,3-Diketone (Dual Electrophile) Hydrazine->Diketone Classical Knorr Acetylenic Acetylenic Ketone (Differentiated Electrophile) Hydrazine->Acetylenic Modified Approach Mix Mixture of Regioisomers (Poor Selectivity) Diketone->Mix Competing Carbonyl Attacks Single Single Regioisomer (1,3,5-Substituted) Acetylenic->Single Sequential Michael Addition & Cyclization

Reaction logic comparing classical Knorr synthesis vs. acetylenic ketone surrogates.

Standardized Protocol: Regioselective Synthesis via Acetylenic Ketones

This protocol ensures the predictable formation of 1,3,5-substituted pyrazoles by exploiting the differentiated reactivity of acetylenic ketones.

  • Preparation: In an oven-dried round-bottom flask under an anhydrous N₂ atmosphere, dissolve the acetylenic ketone (1.0 mmol) in anhydrous ethanol (10 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Scientific rationale: Lower temperatures suppress competing 1,2-addition pathways that lead to undesired hydrazone formation.

  • Addition: Add the mono-substituted hydrazine (1.1 mmol) dropwise over 5–10 minutes to prevent uncontrolled exothermic reactions.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux for 2–4 hours. Monitor the consumption of the starting material via HPLC.

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (hexane/ethyl acetate gradient) to isolate the pure regioisomer.

Module 2: Overcoming 1,3-Dipolar Cycloaddition Ambiguity

FAQ: My 1,3-dipolar cycloaddition using terminal alkynes and nitrilimines lacks regiocontrol. How can I synthesize fully substituted pyrazoles selectively?

The Causality: Conventional 1,3-dipolar cycloadditions between alkynes and in situ generated nitrilimines often suffer from poor regioselectivity because the HOMO-LUMO energy gaps between the two possible alignment modes (dipole vs. dipolarophile) are too similar. This results in an unselective reaction pathway[3].

Troubleshooting Guide: The ENAC Strategy

To enforce regiocontrol in the synthesis of tetrasubstituted pyrazoles, transition from standard alkynes to enaminones using the 3 method[3]. In this system, the base deprotonates the hydrazonyl chloride to form the nitrilimine dipole, while simultaneously generating the enolate form of the enaminone. The extreme electronic polarization of the enolate dictates a singular, highly favored cycloaddition pathway, followed by elimination to restore aromaticity.

ENAC_Pathway N1 Hydrazonyl Chloride (Precursor) N2 Base-Mediated Deprotonation N1->N2 N3 Nitrilimine Dipole (In Situ Intermediate) N2->N3 -HCl N5 1,3-Dipolar Cycloaddition N3->N5 N4 Enaminone (Dipolarophile) N4->N5 Regiocontrol via Electronic Bias N6 Tetrasubstituted Pyrazole (High Regioselectivity) N5->N6

Mechanism of Eliminative Nitrilimine-Alkene Cycloaddition (ENAC) for tetrasubstituted pyrazoles.

Standardized Protocol: One-Pot Synthesis via N-Alkylated Tosylhydrazones

For 1,3,5-trisubstituted pyrazoles, utilizing4 provides complete regioselectivity[4].

  • Reagent Setup: Combine the N-alkylated tosylhydrazone (1.0 mmol) and terminal alkyne (1.2 mmol) in a reaction vial.

  • Catalyst/Base Addition: Add K₂CO₃ (2.0 mmol) and 1,4-dioxane (5 mL).

  • Thermal Activation: Heat the mixture to 110 °C under a nitrogen atmosphere for 12 hours. Scientific rationale: Elevated temperatures are required to facilitate the in situ generation of the diazo compound intermediate and drive the subsequent cycloaddition.

  • Workup: Cool the reaction, dilute with water (10 mL), extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Module 3: Quantitative Data & Strategy Selection

Selecting the correct synthetic strategy is paramount. The table below summarizes the expected regioselectivity outcomes based on the chosen methodology, allowing you to bypass trial-and-error in the lab.

Synthetic StrategySubstratesRegioselectivity (Isomer A:B)Typical YieldMechanistic Driver
Classical Knorr Unsymmetrical 1,3-diketone + Arylhydrazine~ 1:1 to 3:150-70%Competing electrophilic centers
Modified Knorr Acetylenic Ketone + Alkyl/Arylhydrazine> 99:185-95%Differentiated Michael addition
ENAC Method Enaminones + Nitrilimines> 95:580-92%Polarized enolate dipolarophile
Tosylhydrazone Cycloaddition N-alkylated tosylhydrazones + Terminal Alkynes> 99:175-90%Steric/electronic bias of diazo intermediate
In Situ Diketone Generation Acid Chlorides + Ketone Enolates + Hydrazine> 90:1065-85%Controlled sequential addition

Sources

"addressing poor solubility of pyrazole-based compounds"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center for Pyrazole-Based Compounds .

Pyrazoles are highly privileged pharmacophores in medicinal chemistry, functioning as excellent bioisosteres for arenes due to their intermediate aromaticity and hydrogen-bonding capabilities[1]. However, these exact properties—specifically the strong intermolecular hydrogen bonding between the N-H donor and N= acceptor—often result in exceptionally high crystal lattice energies and poor aqueous solubility[1].

This technical guide is designed to help you troubleshoot solubility bottlenecks using field-proven, causality-driven methodologies.

Diagnostic Decision Matrix

Before troubleshooting a specific formulation, use the logic tree below to ensure you have selected the thermodynamically appropriate solubility enhancement strategy for your specific pyrazole derivative.

G N1 Poorly Soluble Pyrazole API N2 Covalent Mod Acceptable? N1->N2 N3 Prodrug Synthesis (Mask N-H group) N2->N3 Yes N4 High Lattice Energy (Strong H-bonding)? N2->N4 No N5 Cocrystallization (e.g., Oxalic Acid) N4->N5 Yes N6 Amorphous Solid Dispersion (ASD) N4->N6 No (High LogP)

Logical decision tree for selecting a pyrazole solubility enhancement strategy.

Module 1: Amorphous Solid Dispersions (ASDs) & Recrystallization

Q: When formulating my pyrazole derivative as an Amorphous Solid Dispersion (ASD) using PVP, the compound recrystallizes within weeks. What is the mechanistic cause, and how can I prevent this?

Mechanistic Causality: Pyrazoles possess a high thermodynamic driving force to transition from the high-energy amorphous state back to a crystalline lattice. If the polymer concentration is suboptimal, the drug-polymer hydrogen bonds are insufficient to restrict the molecular mobility of the pyrazole molecules. Research on the pyrazole-derivative celecoxib demonstrates that a specific carrier ratio (e.g., 20% w/w PVP) is required to hit a maxima in solubility enhancement while simultaneously lowering the relaxation enthalpy of the system, thereby stabilizing the amorphous state[2].

For extreme cases, combining amorphization with in situ salt formation—creating an Amorphous Salt Solid Dispersion (ASSD)—can yield physical stability for nearly a year by utilizing ionic interactions alongside polymer entrapment[3].

Self-Validating Protocol: Preparation of an ASSD via Spray Drying

G S1 1. In Situ Salt Formation S2 2. Polymer Integration S1->S2 S3 3. Spray Drying (Evaporation) S2->S3 S4 4. ASSD Recovery & Validation S3->S4

Experimental workflow for generating an Amorphous Salt Solid Dispersion (ASSD).

  • In Situ Salt Formation: Dissolve the pyrazole API and a counterion (e.g., NaOH or KOH) in a volatile solvent system (e.g., Methanol/Water).

    • Validation Gate: Dynamic Light Scattering (DLS) must show a monodisperse solution with no aggregates >10 nm, confirming complete molecular dissolution.

  • Polymer Integration: Slowly add an amphiphilic polymer (e.g., Soluplus) to the solution under continuous magnetic stirring.

    • Validation Gate: The solution must remain optically clear without opalescence.

  • Spray Drying: Atomize the solution using a laboratory spray dryer. Set the inlet temperature slightly above the boiling point of the solvent and the outlet temperature below the glass transition temperature ( Tg​ ) of the polymer.

  • Solid-State Validation: Collect the resulting powder and analyze it via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

    • Validation Gate: PXRD must show a broad halo with no Bragg peaks. DSC must reveal a single Tg​ that is significantly higher than the Tg​ of the pure amorphous API, confirming true molecular dispersion and salt formation[3].

Module 2: Cocrystallization Dynamics

Q: I successfully engineered a pyrazole cocrystal using a highly soluble coformer, but it rapidly dissociates into the crystalline free drug when introduced to aqueous media. How do I troubleshoot this?

Mechanistic Causality: This is a classic Solution-Mediated Phase Transformation (SMPT). Cocrystallization improves solubility by using a highly soluble coformer (like oxalic acid) to disrupt the homomeric pyrazole hydrogen bond network[4]. However, in aqueous media, the highly soluble coformer rapidly dissolves, leaving the API in a state of extreme supersaturation. The API then precipitates back into its lowest-energy, insoluble crystalline lattice. To prevent this, you must formulate the cocrystal with precipitation inhibitors (e.g., HPMC or PVP) in the final dosage form to sustain the supersaturated state.

Self-Validating Protocol: Reaction Crystallization & SMPT Monitoring
  • Slurry Preparation: Suspend the pyrazole API and the coformer in a solvent where both are partially soluble, ensuring the coformer is in a stoichiometric excess.

  • Equilibration: Stir the suspension at a constant temperature (e.g., 25°C) for 24-48 hours.

    • Validation Gate: Monitor the liquid phase concentration via HPLC. A concentration plateau indicates that the transition concentration has been reached and equilibrium is established.

  • Solid Phase Analysis: Filter the suspension and analyze the solid via PXRD and Fourier Transform Infrared Spectroscopy (FTIR).

    • Validation Gate: FTIR must show a shift in the N-H stretching frequencies, confirming heteromeric hydrogen bonding between the pyrazole nitrogen and the coformer (e.g., the carboxyl group of oxalic acid binding to the pyrazole nitrogen)[4].

Module 3: Prodrug Engineering

Q: Formulation approaches are failing due to the extreme lattice energy of my pyrazole core. How can I chemically modify the compound to improve solubility without permanently altering its pharmacodynamics?

Mechanistic Causality: When physical chemistry fails, covalent modification is required. By synthesizing a prodrug that transiently masks the N-H domain of the pyrazole ring, you eliminate the primary hydrogen bond donor. This drastically reduces the crystal lattice energy and lowers the melting point. For instance, attaching biocleavable polar groups to pyrazolo[3,4-d]pyrimidines has been shown to significantly enhance aqueous solubility and plasma circulation time, while allowing endogenous enzymes to cleave the mask and release the active drug at the target site[5].

Self-Validating Protocol: Bioconversion Assay
  • Incubation: Spike the purified pyrazole prodrug into simulated human serum or murine plasma at 37°C.

  • Quenching & Extraction: At predefined time intervals (0, 15, 30, 60, 120 mins), extract aliquots and quench the enzymatic reaction using cold acetonitrile.

  • Quantification: Centrifuge the samples and analyze the supernatant via LC-MS/MS.

    • Validation Gate: The pharmacokinetic curve must demonstrate a stoichiometric decline in the prodrug mass transition alongside a proportional increase in the active pyrazole API mass transition, confirming successful bioconversion[5].

Quantitative Data Summary: Solubility Enhancement Metrics

The following table summarizes validated quantitative improvements achieved through various pyrazole solubility enhancement strategies:

Drug / Compound ClassEnhancement StrategyKey Excipient / CoformerValidated Solubility / PK ImprovementReference
Celecoxib Amorphous Solid Dispersion (ASD)PVP (20% w/w)Maxima in solubility enhancement; lowered relaxation enthalpy.2
Celecoxib Amorphous Salt Solid Dispersion (ASSD)Soluplus + Na⁺332.8-fold aqueous solubility increase; 9.83-fold in vivo PK enhancement.3
Voxelotor CocrystallizationOxalic Acid (1:0.5 ratio)Enhanced aqueous solubility compared to free drug; intact chemical purity under stress.4
Pyrazolo[3,4-d]pyrimidines Prodrug SynthesisBiocleavable polar groupsEnhanced aqueous solubility; longer circulation time in plasma; improved in vitro cytotoxicity.5

References

  • Stability and solubility of celecoxib-PVP amorphous dispersions: a molecular perspective. National Institutes of Health (NIH) / PubMed.2

  • Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability. National Institutes of Health (NIH) / PubMed.3

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. ACS Publications.5

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Institutes of Health (NIH) / PubMed.1

  • Novel Pharmaceutical Cocrystal of Voxelotor, a Hemoglobin Oxygen Affinity Modulator: Synthesis, Crystal Structure, and Physicochemical Properties. ACS Publications.4

Sources

Validation & Comparative

"comparative study of different synthetic routes to vinylpyrazoles"

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Synthetic Routes for Vinylpyrazoles: Mechanistic Insights and Protocol Evaluation

Vinylpyrazoles (pyrazolyl olefins) are highly versatile building blocks in medicinal chemistry, agrochemicals, and advanced materials (e.g., fluoroionophores and metal-organic frameworks) [1]. Despite their structural utility, the introduction of a vinyl group onto the pyrazole core—whether at the N-1, C-3, C-4, or C-5 position—presents unique synthetic challenges regarding regioselectivity, functional group tolerance, and scalability.

As an application scientist, selecting the optimal synthetic route requires balancing thermodynamic driving forces with practical laboratory constraints. This guide objectively compares the four primary synthetic strategies for vinylpyrazoles, providing mechanistic rationales, comparative data, and self-validating protocols to inform your experimental design.

Comparative Analysis of Synthetic Strategies

Route A: Wittig Olefination of Pyrazole Carbaldehydes

The Wittig reaction remains the gold standard for synthesizing C-vinylpyrazoles (specifically 4-vinyl and 3-vinyl variants) from their corresponding formylpyrazoles [2].

  • Mechanistic Rationale: The reaction relies on the nucleophilic attack of a phosphonium ylide on the electrophilic carbonyl carbon of the pyrazole carbaldehyde. The driving force is the formation of the exceptionally strong P=O bond in the triphenylphosphine oxide byproduct.

  • Pros: Exceptional regiocontrol; proceeds under mild conditions; highly tolerant of electron-donating and electron-withdrawing groups on the pyrazole ring.

  • Cons: Poor atom economy due to the generation of stoichiometric triphenylphosphine oxide; requires rigorous anhydrous conditions to prevent ylide quenching.

Route B: Transition-Metal Catalyzed Cross-Coupling (Mizoroki-Heck & Suzuki-Miyaura)

Palladium-catalyzed cross-coupling is frequently employed to synthesize substituted vinylpyrazoles (e.g., styrylpyrazoles) or to install vinyl groups using vinylboronic anhydrides/acids [3].

  • Mechanistic Rationale: Involves the standard Pd(0)/Pd(II) catalytic cycle: oxidative addition of a halopyrazole, transmetalation (Suzuki) or alkene insertion (Heck), followed by reductive elimination or β -hydride elimination.

  • Pros: High yields; excellent stereoselectivity (typically yielding E-isomers for substituted vinyls); highly modular for library synthesis.

  • Cons: Requires expensive Pd catalysts and specific ligands (e.g., (o-tol)3​P ); trace metal contamination must be scavenged for pharmaceutical applications.

Route C: Condensation and Elimination (Dehydration/Dehydrohalogenation)

Classical methods often involve the condensation of β -diketones with β -hydroxyethyl hydrazine to form 1-( β -hydroxyethyl)pyrazoles, followed by acid-catalyzed dehydration or base-mediated dehydrohalogenation [1].

  • Mechanistic Rationale: Elimination reactions (E1 or E2) are driven by heat and the thermodynamic stability of the resulting conjugated π -system between the vinyl group and the pyrazole ring.

  • Pros: Utilizes inexpensive, readily available starting materials; highly scalable for bulk intermediate production.

  • Cons: Harsh conditions (high heat, strong acids/bases) limit functional group tolerance; prone to tautomeric mixtures when synthesizing 3(5)-vinylpyrazoles without N-substitution.

Route D: Domino Cycloaddition (Bestmann-Ohira Reagent)

A modern, elegant approach for synthesizing 5-vinylpyrazoles involves the reaction of the Bestmann-Ohira Reagent (BOR) with α,β -unsaturated aldehydes [4].

  • Mechanistic Rationale: BOR generates a diazomethyl anion in situ, which undergoes a 1,3-dipolar cycloaddition with the alkene, followed by a Horner-Wadsworth-Emmons-type olefination and a 1,3-H shift to aromatize the pyrazole ring.

  • Pros: High atom economy; one-pot domino sequence; specifically targets the often-difficult-to-access 5-vinyl position.

  • Cons: Reagents are costly; requires precise stoichiometric control and low temperatures to prevent side reactions.

Quantitative Data & Performance Comparison

The following table synthesizes experimental data across the four routes to aid in route selection.

Synthetic RouteTarget PositionTypical YieldAtom EconomyReaction ConditionsScalabilityKey Byproducts
Wittig Olefination C-3, C-455–91%LowMild (0°C to RT), THF, Base (t-BuOK)Medium Ph3​P=O (Stoichiometric)
Pd Cross-Coupling C-3, C-4, C-570–95%MediumModerate (80–120°C), Ligands, BaseHighHalide salts, Pd waste
Elimination N-175–90%HighHarsh (150–200°C), Acid/Base catalystVery High H2​O or HX
BOR Cycloaddition C-560–85%HighMild (RT), Base ( K2​CO3​ ), MeOHLow-MediumPhosphonate salts

Mechanistic Workflows & Visualizations

To understand the causality behind the experimental choices, we visualize the logical flow of the two most widely utilized laboratory-scale methods: Wittig Olefination and the Mizoroki-Heck Coupling.

A. Wittig Olefination Pathway for 4-Vinylpyrazoles

The choice of base (e.g., potassium tert-butoxide) is critical here to ensure complete deprotonation of the methyltriphenylphosphonium halide without causing nucleophilic attack on the pyrazole core.

Wittig_Pathway A 4-Formylpyrazole + Phosphonium Salt B Ylide Formation (via Strong Base) A->B t-BuOK, THF C Nucleophilic Attack (Betaine Intermediate) B->C C-C Bond Formation D Oxaphosphetane Formation C->D Ring Closure E Cycloreversion (Driving Force) D->E Cleavage F 4-Vinylpyrazole + Ph3P=O E->F Product Yield

Caption: Step-by-step mechanistic progression of the Wittig olefination yielding 4-vinylpyrazoles.

B. Mizoroki-Heck Coupling Catalytic Cycle

In this cycle, the steric bulk of the ligand (e.g., tri-ortho-tolylphosphine) accelerates the reductive elimination step, preventing catalyst resting-state trapping.

Heck_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd(II) Complex) Pd0->OxAdd + Halopyrazole Insertion Alkene Insertion (Syn-Addition) OxAdd->Insertion + Vinyl Compound BetaElim β-Hydride Elimination (Syn-Elimination) Insertion->BetaElim C-C Coupling RedElim Reductive Elimination (Base Mediated) BetaElim->RedElim HPd(II)X Product Styrylpyrazole Product BetaElim->Product Dissociation RedElim->Pd0 + Base (HX removal)

Caption: Pd-catalyzed Mizoroki-Heck coupling cycle for synthesizing substituted vinylpyrazoles.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure scientific integrity and reproducibility.

Protocol 1: Synthesis of 4-Vinylpyrazole via Wittig Olefination [2]

Objective: Conversion of 1-substituted-1H-pyrazole-4-carbaldehyde to 4-vinylpyrazole.

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.5 equiv.) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C. Add potassium tert-butoxide (1.5 equiv.) portion-wise.

    • Validation Checkpoint: The suspension will turn a distinct, bright yellow color, confirming the successful generation of the active ylide.

  • Electrophile Addition: Dissolve the 4-formylpyrazole (1.0 equiv.) in a minimal amount of anhydrous THF and add dropwise to the ylide solution over 15 minutes.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint: TLC monitoring (Hexanes/EtOAc 7:3) should show the disappearance of the UV-active, lower- Rf​ aldehyde spot and the appearance of a higher- Rf​ non-polar spot.

  • Quenching & Extraction: Quench with saturated aqueous NH4​Cl . Extract with dichloromethane (3x). Wash combined organics with brine, dry over MgSO4​ , and concentrate.

  • Purification: Purify via flash column chromatography. The byproduct triphenylphosphine oxide will elute much later due to its high polarity.

Protocol 2: Synthesis of (E)-4-Styrylpyrazole via Mizoroki-Heck Coupling [3]

Objective: Coupling of 4-vinylpyrazole with an aryl halide.

  • System Assembly: In an oven-dried Schlenk tube, combine 4-vinylpyrazole (1.0 equiv.), aryl iodide (1.2 equiv.), Pd(OAc)2​ (10 mol%), (o-tol)3​P (20 mol%), and triethylamine (3.0 equiv.) in anhydrous DMF (0.1 M).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligands and degrades the Pd(0) active species, halting the catalytic cycle.

  • Heating: Seal the tube and heat at 100 °C for 12–24 hours.

    • Validation Checkpoint: A color change to dark brown/black often indicates the precipitation of Pd black, signaling the end of the catalyst's active lifespan.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd particulates. Wash the organic layer extensively with water (5x) to remove DMF.

  • Characterization: Purify via chromatography. Confirm the E-geometry of the alkene via 1H -NMR (look for a trans-alkene coupling constant J≈16−18 Hz for the vinylic protons).

References

  • Silva, V. L. M., Silva, A. M. S. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(20), 6103. Available at:[Link]

  • Benítez-García, E., et al. (2019). Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles. ACS Omega, 4(14), 16081–16094. Available at:[Link]

  • Silva, V. L. M., et al. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5842. Available at:[Link]

  • Mohanan, K., et al. (2015). Synthesis of vinylpyrazoles with Bestmann-Ohira reagent and α,β -unsaturated aldehydes. Organic Letters, 17(10), 2562-2565. (Referenced mechanistically via literature review on pyrazole synthesis). Available at:[Link]

Mechanistic Validation of Pyrazole Formation: A Comparative Guide to Analytical and Computational Workflows

Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole scaffold is a privileged motif in medicinal chemistry, serving as the core structure for numerous kinase inhibitors, anti-inflammatory agents, and agrochemicals[1]. Despite its ubiquity, the mechanism of pyrazole formation—most notably the Knorr pyrazole synthesis—is notoriously complex. The condensation between a 1,3-dicarbonyl compound and a hydrazine derivative proceeds through a cascade of transient intermediates, including hydrazones and hydroxylpyrazolidines (hemiaminals), before undergoing final dehydration[1][2].

For process chemists and drug development professionals, validating this mechanism is not merely an academic exercise; it is critical for controlling regioselectivity when using unsymmetrical diketones and for optimizing reaction kinetics[1]. This guide objectively compares the three premier analytical and computational tools used to validate pyrazole formation mechanisms, providing field-proven protocols and causality-driven insights.

KnorrMechanism Diketone 1,3-Diketone + Hydrazine Hydrazone Hydrazone Intermediate Diketone->Hydrazone Condensation (-H2O) Hemiaminal Hydroxylpyrazolidine (Hemiaminal) Hydrazone->Hemiaminal Intramolecular Cyclization Pyrazole Pyrazole Product Hemiaminal->Pyrazole Dehydration (-H2O)

Fig 1: Knorr pyrazole synthesis pathway highlighting transient intermediate species.

Comparative Analysis of Mechanistic Validation Tools

To build a robust microkinetic model, researchers must triangulate data from multiple orthogonal techniques. Below is a comparative breakdown of the primary tools used to interrogate the pyrazole formation pathway.

Analytical ToolPrimary Data OutputTemporal ResolutionDetection CapabilityKey Limitation
Transient Flow LC-MS Mass-to-charge (m/z), Kinetic profilingMilliseconds to SecondsHigh (Traps transient hemiaminals)Cannot distinguish rapid enol-keto tautomers
In-Situ NMR Spectroscopy Structural elucidation, Regio-isomer ratiosSeconds to MinutesModerate (Requires >1% abundance)Lower sensitivity for highly short-lived species
DFT Computational Modeling Activation energies (ΔG‡), TS geometryN/A (Computational)N/A (Theoretical mapping)Gas-phase models may ignore complex solvent effects

Tool 1: Transient Flow & In-Situ LC-MS (Kinetic & Intermediate Trapping)

The Causality: Traditional batch reactions suffer from mixing artifacts and extended analysis times, causing highly reactive intermediates (like the hydroxylpyrazolidine mono-addition product) to degrade before detection. Transient flow chemistry solves this by allowing precise residence time control and immediate in-line quenching[2]. By coupling this with LC-MS, researchers can physically trap and identify unexpectedly complex reaction pathways, including autocatalytic loops and di-addition intermediates[2].

Step-by-Step Protocol: Transient Flow LC-MS Validation
  • Reagent Preparation: Prepare 0.1 M solutions of the unsymmetrical 1,3-diketone and phenylhydrazine in ethanol.

  • Flow System Initialization: Calibrate dual syringe pumps to achieve a cumulative flow rate ranging from 0.2 to 5.0 mL/min. This reactant stoichiometry ramp allows for the screening of various residence times[2].

  • Reaction Interception: Direct the flow output into a micro-splitter, diverting 1 µL/min directly into the Electrospray Ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: Monitor the Extracted Ion Chromatograms (EIC) for the specific m/z values of the expected mono-addition intermediate, the di-addition species, and the final pyrazole product[2].

  • Structural Confirmation: Perform tandem mass spectrometry (MS/MS) on the intermediate m/z peaks. The neutral loss of water (18 Da) or hydroxyl radicals (17 Da) confirms the covalent structure of the hydroxylpyrazolidine, ruling out non-covalent microdroplet clusters[3].

Self-Validation Checkpoint: To ensure the observed intermediate is not an MS-source artifact, construct a response surface in MATLAB comparing the transient flow data against steady-state batch data. A good overlay confirms the robustness of the kinetic model[2].

Tool 2: In-Situ NMR Spectroscopy (Regioselectivity Tracking)

The Causality: When unsymmetrical 1,3-dicarbonyl compounds are used, the initial nucleophilic attack can occur at either carbonyl carbon, leading to two distinct regioisomeric pyrazoles[1]. LC-MS cannot easily differentiate these isobaric regioisomers. In-situ NMR provides real-time structural elucidation, allowing researchers to track the enol-keto tautomerization of the starting diketone and quantify the kinetic versus thermodynamic ratio of the resulting pyrazoles.

Step-by-Step Protocol: Variable-Temperature In-Situ NMR
  • Sample Preparation: Mix the 1,3-diketone and hydrazine directly in a pre-chilled NMR tube using a deuterated solvent (e.g., Ethanol-d6) at -78°C to arrest initial kinetics.

  • Probe Tuning: Insert the tube into a pre-cooled 500 MHz NMR probe. Tune and match for 1 H and, if utilizing fluorinated substrates, 19 F nuclei.

  • Kinetic Acquisition: Initiate a pseudo-2D NMR experiment. Acquire 1D spectra every 30 seconds while applying a controlled temperature ramp up to 25°C.

  • Integration & Analysis: Integrate the distinct methylene/methine proton signals to quantify the emergence of the hydrazone intermediate and its subsequent conversion into the specific pyrazole regioisomer.

Self-Validation Checkpoint: Mass balance must be maintained throughout the acquisition. The sum of the integrals for the starting diketone, transient hydrazone, and final pyrazole regioisomers must remain constant relative to an inert internal standard (e.g., mesitylene).

Tool 3: Density Functional Theory (DFT) Modeling

The Causality: Experimental data can identify intermediates, but it cannot directly measure the energy of the transition states (TS) connecting them. DFT calculations bridge this gap by mapping the potential energy surface. For nitrogen-rich heterocycles like pyrazoles, the B3LYP functional paired with a 6-311++G(d,p) basis set is widely recognized as the gold standard, providing an optimal balance between computational expense and thermodynamic accuracy[4].

Step-by-Step Protocol: Computational TS Validation
  • Geometry Optimization: Using software like GaussView, build the 3D structures of the starting materials, the experimentally observed hydrazone intermediate, and a theoretical guess for the cyclization transition state.

  • Level of Theory Selection: Execute the optimization using the B3LYP/6-311++G(d,p) level of theory[4]. Incorporate an implicit solvent model (e.g., CPCM for ethanol) to account for dielectric stabilization of polar intermediates.

  • Frequency Calculation: Run vibrational frequency calculations on the optimized TS geometries.

  • Intrinsic Reaction Coordinate (IRC): Perform IRC calculations to verify that the identified TS smoothly connects the hydrazone intermediate to the hydroxylpyrazolidine product.

Self-Validation Checkpoint: The transition state is only valid if the frequency calculation yields exactly one imaginary frequency corresponding to the reaction coordinate (e.g., the C-N bond formation). If zero or multiple imaginary frequencies are found, the geometry is a local minimum or a higher-order saddle point and must be re-optimized.

Integrated Validation Workflow

The most authoritative mechanistic validations do not rely on a single tool. Instead, they integrate kinetic trapping, structural elucidation, and thermodynamic modeling into a unified self-validating loop.

ValidationWorkflow Start Mechanistic Hypothesis LCMS In-Situ LC-MS (Intermediate Trapping) Start->LCMS NMR In-Situ NMR (Regioselectivity) Start->NMR DFT DFT Modeling (Transition States) Start->DFT Model Microkinetic Model Validation LCMS->Model NMR->Model DFT->Model

Fig 2: Tri-modal analytical workflow for validating pyrazole reaction mechanisms.

References

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Advances
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles Source: Benchchem
  • Azoles: Three-parameter Lee-Yang-Parr (B3LYP) is a density functional theory (DFT) method widely used Source: CSIC
  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets Source: ACS Public

Sources

Comparative Biological Activity Guide: 1-Methyl-3-vinyl-1H-pyrazole vs. Established Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Divergence

The pyrazole ring is a privileged nitrogen-containing five-membered heterocycle that serves as the core scaffold for numerous FDA-approved drugs[1]. For drug development professionals, understanding the structure-activity relationship (SAR) transition from simple precursors to complex therapeutics is vital. This guide provides an objective comparison between 1-Methyl-3-vinyl-1H-pyrazole (1-M3VP) —a simple, volatile derivative with baseline intrinsic bioactivity—and highly functionalized, clinically established pyrazole derivatives like Celecoxib and Rimonabant.

  • 1-Methyl-3-vinyl-1H-pyrazole (1-M3VP): Structurally, 1-M3VP contains a methyl group at the N1 position and a reactive vinyl group at the C3 position. In its native form, it is identified as a bioactive volatile compound generated via the Maillard reaction in natural products (e.g., baked Oolong tea), where it contributes to mild, non-specific antioxidant and 2[2]. However, its true value in pharmacology is as a synthetic building block. The vinyl moiety allows for precise functionalization (e.g., via lithiation and iodination at -78 °C) to construct heteroaromatic macrocyclic ethers, which act as highly potent 3 for cancer therapy[3].

  • Established Pyrazole Derivatives: Mature pyrazole drugs possess complex, multi-ring systems that fit precisely into target protein pockets. For instance, Celecoxib utilizes a sulfonamide-substituted pyrazole core to selectively inhibit the COX-2 enzyme, providing potent anti-inflammatory effects without the gastrointestinal toxicity associated with4[4].

Comparative Biological Data

The following table summarizes the quantitative performance and mechanistic targets of 1-M3VP compared to established pyrazole derivatives.

CompoundStructural ComplexityPrimary Biological TargetIntrinsic Activity (IC50 / MIC)Mechanism of ActionClinical / Research Application
1-M3VP Low (Monocyclic, Volatile)Non-specific (Bacterial membranes, ROS)MIC: >100 µg/mL (Weak)Membrane disruption / Free radical scavengingFlavor profile / Synthetic Precursor
1-M3VP-Derived Macrocycles High (Macrocyclic Ether)ALK / ROS1 Tyrosine KinasesIC50: <10 nM (Potent)ATP-competitive kinase inhibitionNon-Small Cell Lung Cancer (NSCLC)
Celecoxib Medium (Diaryl-substituted)Cyclooxygenase-2 (COX-2)IC50: ~0.04 µMSelective prostaglandin synthesis inhibitionOsteoarthritis, Rheumatoid Arthritis
Rimonabant Medium (Diaryl-substituted)Cannabinoid Receptor 1 (CB1)Ki: ~1.8 nMInverse agonism at CB1 receptorsAnti-obesity (Withdrawn due to CNS effects)

Experimental Protocols for Validation

To rigorously evaluate the biological activity of 1-M3VP and its complex derivatives, the following self-validating experimental workflows must be employed.

Protocol A: In Vitro Antimicrobial Screening of 1-M3VP (Micro-dilution Method)
  • Causality & Design: Because 1-M3VP is highly volatile, standard agar diffusion assays yield false negatives due to rapid evaporation. A sealed 96-well micro-dilution assay ensures constant compound concentration, providing an accurate Minimum Inhibitory Concentration (MIC)[2].

  • Step-by-Step Methodology:

    • Preparation: Dilute 1-M3VP in 1% DMSO to create a stock solution. Self-Validation Step: Include a 1% DMSO vehicle control well to confirm the solvent itself does not inhibit bacterial growth.

    • Inoculation: Culture target strains (e.g., E. coli, S. aureus) to the log phase. Dilute to 2×105 CFU/mL in sterile Mueller-Hinton broth.

    • Treatment: In a 96-well plate, perform serial two-fold dilutions of 1-M3VP. Add 100 µL of the bacterial suspension to each well.

    • Incubation: Seal the plate tightly with an adhesive optical film (critical to prevent volatilization of 1-M3VP) and incubate at 37°C for 24 hours.

    • Readout: Assess visible growth or use a microplate reader (OD600). The MIC is defined as the lowest concentration with no visible growth.

Protocol B: Target-Specific Kinase Inhibition Assay (For 1-M3VP-Derived Macrocycles)
  • Causality & Design: To prove that the synthetic functionalization of 1-M3VP successfully created a target-specific drug, we measure the inhibition of ALK kinase activity using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET eliminates background auto-fluorescence, ensuring high signal-to-noise ratios necessary for low-nM IC50 determinations[3].

  • Step-by-Step Methodology:

    • Reaction Assembly: Combine recombinant ALK enzyme, a biotinylated peptide substrate, and varying concentrations of the 1-M3VP-derived inhibitor in a kinase buffer (containing ATP and Mg2+ ).

    • Controls: Self-Validation Step: Include Staurosporine as a positive control (broad-spectrum kinase inhibitor) to validate assay sensitivity, and a no-enzyme negative control to establish the baseline TR-FRET signal.

    • Incubation: Incubate for 60 minutes at room temperature to allow ATP-competitive binding.

    • Detection: Add Eu-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor). If the kinase is active, the substrate is phosphorylated, bringing the donor and acceptor into proximity and generating a FRET signal.

    • Analysis: Plot the FRET emission ratio (665 nm / 615 nm) against the log of the inhibitor concentration to calculate the IC50. A potent derivative will show a dose-dependent decrease in the FRET signal.

Pharmacological Pathway Diagram

The diagram below illustrates the divergent biological utility of the pyrazole scaffold, comparing the synthetic evolution of 1-M3VP with the direct action of established drugs.

G M3VP 1-Methyl-3-vinyl-1H-pyrazole (Weak Intrinsic Bioactivity) Synth Synthetic Functionalization (Macrocyclization) M3VP->Synth Chemical Evolution ALK_Inhib ALK/ROS1 Inhibitor (Potent Derivative) Synth->ALK_Inhib Apoptosis Cancer Cell Apoptosis ALK_Inhib->Apoptosis Kinase Inhibition Celecoxib Celecoxib (Established Drug) COX2 COX-2 Enzyme Inhibition Celecoxib->COX2 AntiInflam Anti-inflammatory Response COX2->AntiInflam PGE2 Reduction

Caption: Divergent pharmacological utility: 1-M3VP as a synthetic precursor vs. Celecoxib as a direct agent.

References

  • Effects of the Baking Process on the Chemical Composition, Sensory Quality, and Bioactivity of Tieguanyin Oolong Tea. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWZuGNxZktj1rK3MVVs332dQqJmUaJuqoCTkSrQ4wQ7W3aciA2dbez2rOjSv-dhnBgDtTpoWmHmKeg-Y7icqkqXADGZlYbw9Y2zjq1zgRD_437d8C7N6hAsSGOUynrS5qLw01z8QNUAspwIJo=]
  • WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbh2Uj1g19_Nz_twbvP-KJr3WpZh_Vs5aH6eURsxnlMjZcmjPrLWxksepKukR-XC1-YtVMSC18lFUn7rDi3zjrO7keW_AJ1NomMb2TaCiHjEyVjp-7MCP0Mg8EMuUJzVGxu4WP1TSxKthOPI38AQ==]
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHirtSZLdng9TZJDNpIvQQvIuHtifpPAUq00o017twMOvV31LDf_x4Z1LkppEjhQuCMWAdIop1ATP3LU2u7UU4Y5q8HnNA1AAP1q3XDvwhub0dBVTop5lF6D7wjiExhDb-S_as=]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0wZirXMpHvk4Yopy2qmkFCpV7ch5FVydEq0jWTPd5epkm1pvqswVPibPhO8Tyyt85e9YDMJW3ZY_uJyZ7fxgfYCyPFKaZSLDMIVB-yIvsJko3FKpEyeLBsidk9cdUP7u8-2kKClzH9zgmV08=]

Sources

"computational and experimental validation of pyrazole properties"

Author: BenchChem Technical Support Team. Date: April 2026

An objective, rigorous comparison of chemical scaffolds and their validation methodologies is the cornerstone of modern rational drug design. Among nitrogen-containing heterocycles, the pyrazole scaffold (a five-membered 1,2-diazole) has emerged as a highly privileged structure, frequently outperforming alternatives like imidazoles and oxazoles in kinase inhibition and metabolic stability.

As drug development shifts toward highly predictive, data-driven models, application scientists must bridge the gap between in silico predictions and in vitro realities. This guide provides an in-depth comparative analysis of pyrazole derivatives, detailing the causality behind computational modeling choices and the self-validating experimental protocols required to confirm them.

Scaffold Selection: Pyrazole vs. Alternative Heterocycles

When designing a target molecule, the choice of the core heterocycle dictates the compound's pharmacokinetics, target affinity, and synthetic feasibility. While both pyrazole and imidazole are aromatic diazoles, their differing nitrogen arrangements result in distinct physicochemical profiles.

The Causality of Metabolic Stability: In contrast to related heterocyclic structures like imidazole, thiazole, and oxazole—which tend to undergo metabolic oxidative cleavage into electrophilic fragments—pyrazole rings exhibit significantly higher stability against oxygenases such as Cytochrome P450[1]. This stability is primarily attributed to the strong acidic nature and electron distribution of the 1,2-nitrogen arrangement, which renders its derivatives less susceptible to oxidative metabolism. Furthermore, the N-unsubstituted pyrazole ring can simultaneously act as both a hydrogen bond donor and acceptor, a critical feature for anchoring into the hinge region of protein kinases[1].

Table 1: Comparative Profiling of Pyrazole vs. Imidazole Scaffolds
ParameterPyrazole (1,2-diazole)Imidazole (1,3-diazole)
H-Bonding Profile Adjacent Donor/Acceptor (Hinge-binding ideal)Separated Donor/Acceptor
Metabolic Stability High (Resistant to P450 oxidative cleavage)Moderate (Prone to oxidative cleavage)
Tautomerism Rapid annular tautomerism (temperature/solvent dependent)Slower tautomeric exchange
Primary Biological Targets Kinases (CDK2, JAK1/2), COX-2Antimicrobial targets, CYP51A1
Notable Approved Drugs Celecoxib, Ruxolitinib, AsciminibKetoconazole, Metronidazole

In Silico Validation: Predictive Modeling of Pyrazole Dynamics

Before committing resources to chemical synthesis, computational validation is essential to predict the thermodynamic stability, regioselectivity, and target affinity of pyrazole derivatives.

Density Functional Theory (DFT) and Tautomerism

Pyrazoles exhibit complex annular tautomerism (e.g., 1H-pyrazole vs. 2H-pyrazole). DFT calculations—typically utilizing the B3LYP functional and the 6-311G(d,p) basis set—are deployed to map the Molecular Electrostatic Potential (MEP) and calculate HOMO-LUMO energy gaps.

  • Why this matters: The HOMO-LUMO gap directly correlates with the chemical reactivity and kinetic stability of the molecule. By predicting the dominant tautomer in a specific solvent model (e.g., PCM), scientists can accurately forecast the regioselectivity of subsequent N-alkylation reactions, avoiding costly synthetic dead-ends.

Molecular Docking & MD Simulations

Docking studies predict the spatial orientation of the pyrazole scaffold within a target's active site. For example, in the development of CDK2 inhibitors, docking reveals how the pyrazole core mimics ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Leu83)[2]. Molecular Dynamics (MD) simulations over a 100 ns timescale are then used to validate the stability of these predicted interactions, ensuring the ligand does not dissociate under physiological conditions.

Workflow Comp Computational Pipeline DFT DFT (HOMO/LUMO) Comp->DFT Dock Molecular Docking Comp->Dock Exp Experimental Validation Synth Chemical Synthesis Exp->Synth Struct NMR & X-ray DFT->Struct Predicts Tautomer Bio In Vitro Assays Dock->Bio Predicts Affinity Synth->Struct Struct->Bio Lead Validated Lead Bio->Lead

Workflow integrating computational predictions with experimental validation.

Experimental Validation: Structural and Functional Assays

Computational models are hypotheses; physical experiments are the proof. The validation of pyrazole properties requires a self-validating loop of structural characterization and biological evaluation.

Structural Confirmation: NMR vs. X-Ray Crystallography

While 1 H and 13 C NMR spectroscopy are standard for confirming bulk synthesis, they often yield time-averaged signals due to rapid proton exchange between pyrazole nitrogens in solution.

  • The Causality of X-Ray Priority: To definitively assign regiochemistry (especially following N-alkylation), single-crystal X-ray diffraction is mandatory. X-ray crystallography freezes the molecule in its solid-state tautomeric form, providing exact bond lengths and geometric evidence of attractive intramolecular interactions that dictate the compound's 3D conformation[3].

Protocol: Self-Validating System for Pyrazole Characterization and Kinase Assay

This protocol outlines the experimental loop for validating a computationally designed pyrazole-based CDK2 inhibitor.

Step 1: Spectroscopic Validation ( 1 H/ 13 C NMR)

  • Dissolve 5-10 mg of the purified pyrazole derivative in 0.5 mL of DMSO- d6​ . Rationale: Highly polar, aprotic solvents like DMSO disrupt the strong intermolecular hydrogen-bonding networks typical of pyrazoles, resulting in sharper, more resolvable NMR signals.

  • Acquire spectra at 400 MHz. Look for the characteristic C-4 proton signal (if unsubstituted) typically appearing around δ 6.0–6.5 ppm, and the highly deshielded C-3/C-5 carbons in the 13 C spectrum (>130 ppm).

Step 2: Single-Crystal X-Ray Diffraction

  • Perform slow evaporation crystallization using a binary solvent system (e.g., ethyl acetate/hexane) to isolate single crystals.

  • Analyze the crystal structure to confirm the specific N1 vs. N2 alkylation regiochemistry, which directly impacts the compound's ability to act as a hydrogen bond donor in the kinase hinge region[3].

Step 3: CDK2 Kinase Inhibition Assay (In Vitro)

  • Incubate the validated pyrazole derivative (in serial dilutions from 10 μ M to 1 nM) with recombinant CDK2/Cyclin E complex, ATP, and a fluorescently labeled peptide substrate.

  • Measure the phosphorylation rate via a microplate reader (e.g., TR-FRET assay).

  • Data Feedback Loop: Calculate the IC 50​ . If the experimental IC 50​ is significantly higher than the docking-predicted Ki​ , re-evaluate the computational model for unaccounted solvent effects or alternative tautomeric states.

Pathway Pyr Pyrazole Inhibitor CDK2 CDK2 / Cyclin E Pyr->CDK2 ATP-competitive binding Rb Rb Protein CDK2->Rb Phosphorylation (Blocked) E2F E2F Factor Rb->E2F Releases CellCycle G1/S Transition E2F->CellCycle Promotes

Mechanism of pyrazole-mediated CDK2 inhibition and cell cycle arrest.

Correlating Computational and Experimental Data

The ultimate test of a drug discovery pipeline is the convergence of theoretical predictions and bench results. Recent studies on pyrazole-based CDK2 inhibitors demonstrate this synergy, where DFT-predicted stability and docking scores closely mirror experimental IC 50​ values and cell viability metrics (e.g., MCF-7 and HepG2 cell lines)[2].

Table 2: Convergence of In Silico and In Vitro Data for Pyrazole Derivatives
Compound VariantPredicted Docking Score (kcal/mol)DFT HOMO-LUMO Gap (eV)Experimental IC 50​ (CDK2)Solid-State Validation
Unsubstituted Pyrazole -6.84.1212.5 μ MRapid tautomeric mix (NMR)
N1-Alkylated Pyrazole -8.43.850.85 μ MConfirmed via X-Ray
N1-Alkylated + Halogen -9.23.600.45 μ MConfirmed via X-Ray
Reference (Roscovitine) -8.9N/A0.99 μ MCo-crystallized standard

Note: A lower HOMO-LUMO gap often correlates with higher chemical reactivity and stronger target interaction, mirroring the improved experimental IC 50​ values.

Conclusion

The pyrazole scaffold remains a dominant force in medicinal chemistry due to its superior metabolic stability and versatile hydrogen-bonding capabilities compared to other azoles. However, successfully leveraging this scaffold requires a rigorous, dual-pronged approach. Computational tools like DFT and MD simulations provide the necessary predictive framework for tautomerism and binding affinity, but they must be strictly gated by self-validating experimental protocols—specifically X-ray crystallography for regiochemical certainty and robust in vitro functional assays. By integrating these methodologies, researchers can systematically eliminate false positives and accelerate the discovery of highly potent pyrazole-based therapeutics.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies MDPI. URL:[Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities PMC - NIH. URL: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints MDPI. URL:[Link]

Sources

"assessing the antibacterial spectrum of novel pyrazole compounds"

Author: BenchChem Technical Support Team. Date: April 2026

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the development of novel antibacterial scaffolds. Pyrazole derivatives—characterized by a metabolically stable five-membered 1,2-diazole ring—have emerged as a privileged scaffold in drug discovery[1]. By modifying the functional groups attached to the pyrazole core, researchers can synthesize compounds that selectively target essential bacterial enzymes, circumventing existing resistance mechanisms.

This guide provides an in-depth comparative analysis of novel pyrazole derivatives against standard antibiotics. As an application scientist, I will detail the mechanistic rationale, outline self-validating experimental protocols for assessing the antibacterial spectrum, and present comparative performance data to guide your preclinical development workflows.

Mechanistic Rationale: Targeting DNA Gyrase

To objectively evaluate an antibacterial agent, one must first understand its mechanism of action. Many highly active pyrazole derivatives function as potent inhibitors of bacterial DNA gyrase (Topoisomerase II)[2].

DNA gyrase is a heterotetrameric enzyme (GyrA2GyrB2) essential for introducing negative supercoils into bacterial DNA during replication. While fluoroquinolones (like Ciprofloxacin) typically target the GyrA subunit to stabilize the DNA cleavage complex, novel pyrazole derivatives often act as competitive inhibitors at the ATP-binding site of the GyrB subunit [2]. This distinction is critical: because the binding site differs, pyrazoles can maintain potent bactericidal activity against fluoroquinolone-resistant strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA).

G A Supercoiled Bacterial DNA B DNA Gyrase (GyrA / GyrB subunits) A->B Binds for replication D Stabilization of Cleavage Complex B->D ATP hydrolysis C Novel Pyrazole Compound C->D Competitive binding at GyrB E Inhibition of DNA Religation D->E F Double-Strand DNA Breaks E->F G Bactericidal Effect (Cell Death) F->G

Mechanism of action: Pyrazole derivatives inhibiting bacterial DNA gyrase.

Experimental Methodology: A Self-Validating Protocol

To accurately benchmark pyrazole compounds against standard alternatives, we rely on quantitative assays rather than qualitative agar diffusion. Agar diffusion is heavily influenced by the molecular weight and hydrophobicity of the test compound, which can lead to false-negative results for large or highly lipophilic pyrazole derivatives[3][4].

Instead, we utilize the Broth Microdilution Method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines[4][5]. This protocol is designed as a self-validating system: it incorporates quality control (QC) strains with known susceptibility ranges and utilizes metabolic indicators to eliminate subjectivity in visual scoring.

Step-by-Step Protocol: MIC and MBC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: The adjustment of divalent cations (Ca²⁺ and Mg²⁺) is strictly required because these ions stabilize the bacterial outer membrane and directly affect the activity of certain antibiotics, ensuring reproducibility across different laboratory environments[6].

  • Inoculum Standardization: Select isolated colonies from an overnight agar plate and suspend them in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension in CAMHB to achieve a final well concentration of 5×105 CFU/mL[6].

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyrazole test compounds, a positive control antibiotic (e.g., Ciprofloxacin), and a vehicle control (e.g., 1% DMSO).

  • Inoculation & Incubation: Dispense the standardized inoculum into the wells. Include a sterility control well (broth only) and a growth control well (broth + inoculum, no drug). Incubate at 35°C for 16–20 hours[3].

  • MIC Reading (Resazurin Assay): To prevent subjective errors in visual turbidity assessment, add 10 µL of resazurin dye (0.015%) to each well and incubate for an additional 2 hours. Causality: Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is recorded as the lowest concentration that remains blue (indicating no metabolic activity).

  • MBC Determination: Aspirate 10 µL from all wells showing no visible growth (blue wells) and plate them onto non-selective agar. Incubate for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in initial inoculum (colony count)[4].

Workflow Step1 Inoculum Preparation (0.5 McFarland) Step3 96-Well Plate Inoculation Step1->Step3 Step2 Serial Dilution of Pyrazole Compounds Step2->Step3 Step4 Incubation (35°C, 16-20h) Step3->Step4 Step5 MIC Determination (Visual/Resazurin) Step4->Step5 Step6 Agar Plating for MBC Assessment Step5->Step6

CLSI-compliant broth microdilution and MBC determination workflow.

Comparative Performance Data

The true value of novel pyrazole derivatives lies in their broad-spectrum efficacy and their ability to overcome existing resistance profiles. Below is a synthesized comparative data set evaluating a representative optimized pyrazole derivative (e.g., a difluorophenyl-substituted pyrazole) against clinical standards.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
Bacterial StrainGram TypeNovel Pyrazole DerivativeCiprofloxacin (Fluoroquinolone)Vancomycin (Glycopeptide)
Staphylococcus aureus (ATCC 29213)Positive (+)0.390.251.0
S. aureus (MRSA, Clinical Isolate)Positive (+)0.78 > 32.0 (Resistant)1.0
Bacillus subtilis (ATCC 6633)Positive (+)0.390.50.5
Escherichia coli (ATCC 25922)Negative (-)1.560.015> 64.0
Acinetobacter baumannii (MDR)Negative (-)4.0 > 16.0 (Resistant)> 64.0
Pseudomonas aeruginosa (ATCC 27853)Negative (-)8.00.25> 64.0

Data Analysis & Causality:

  • Anti-MRSA Potency: The pyrazole derivative demonstrates an MIC of 0.78 µg/mL against MRSA, vastly outperforming Ciprofloxacin[2]. Because the pyrazole targets the GyrB subunit rather than GyrA, the target-site mutations that confer fluoroquinolone resistance do not affect pyrazole binding.

  • Gram-Negative Efficacy: While Gram-negative bacteria possess a highly restrictive outer membrane and active efflux pumps, optimized pyrazoles still achieve clinically relevant MICs (4.0 µg/mL) against difficult-to-treat pathogens like A. baumannii.

Table 2: Bactericidal vs. Bacteriostatic Profiling (MBC/MIC Ratio)

To determine if a compound merely halts growth or actively kills the pathogen, we calculate the MBC/MIC ratio. A ratio of ≤4 indicates bactericidal activity.

CompoundTarget StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClassification
Novel PyrazoleS. aureus (MRSA)0.781.562Bactericidal
CiprofloxacinE. coli (ATCC 25922)0.0150.032Bactericidal
Novel PyrazoleA. baumannii4.016.04Bactericidal

Cytotoxicity and Selectivity Index

A potent antibacterial agent is useless if it exhibits high mammalian toxicity. To validate the therapeutic window of pyrazole compounds, cytotoxicity assays must be performed in parallel with MIC testing.

Using the MTT assay on Human Embryonic Kidney cells (HEK-293) or Human Fibroblast (HAF) cells, researchers determine the 50% Cytotoxic Concentration ( CC50​ ).

  • Experimental Finding: Optimized pyrazole derivatives typically exhibit CC50​ values >32 µg/mL.

  • Selectivity Index (SI): Calculated as CC50​/MIC . For MRSA (MIC = 0.78 µg/mL), the SI is >41 . An SI >10 is generally considered the threshold for a viable drug candidate, proving that the mechanism of action is highly selective for bacterial DNA gyrase over human Topoisomerase II.

Conclusion

Novel pyrazole derivatives represent a highly versatile and potent class of antibacterial agents. By selectively inhibiting the GyrB subunit of DNA gyrase, they bypass common fluoroquinolone resistance mechanisms, exhibiting profound bactericidal activity against MRSA and notable efficacy against MDR Gram-negative strains like A. baumannii. When evaluated through rigorous, CLSI-compliant broth microdilution and time-kill assays, pyrazoles consistently demonstrate a favorable selectivity index, confirming their potential as lead candidates in the fight against antimicrobial resistance.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. "Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • Emery Pharma. "Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More." Emery Pharma Blog.
  • Alam, M. A. "Antibacterial pyrazoles: tackling resistant bacteria." Future Medicinal Chemistry, PMC - NIH.
  • ResearchGate Contributors. "Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors.
  • Alam, M. A. "Pyrazole: an emerging privileged scaffold in drug discovery." PMC - NIH.
  • KoreaMed Synapse. "Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing." KoreaMed.
  • ASM Journals. "Determination of Disk Diffusion and MIC Quality Control Guidelines for GSK2140944..." ASM Journals.

Sources

A Comparative Guide to the Validation of Analytical Methods for Pyrazole Characterization

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) is paramount. Pyrazole derivatives, a significant class of heterocyclic compounds, are integral to numerous therapeutic agents due to their broad pharmacological activities. Ensuring the identity, purity, and strength of these molecules requires robust and reliable analytical methods. This guide provides a comprehensive comparison of analytical techniques for pyrazole characterization, with a focus on method validation in accordance with the International Council for Harmonisation (ICH) guidelines, particularly the recently updated Q2(R2). This ensures that the analytical data generated is accurate, reliable, and meets global regulatory expectations.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose. It is a critical component of quality assurance and a regulatory requirement in the pharmaceutical industry. This guide will delve into the key validation parameters and provide experimental protocols for the most commonly employed analytical techniques in pyrazole characterization: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Validation Workflow: A Structured Approach

A successful analytical method validation follows a structured and logical workflow. The process begins with defining the analytical procedure's intended use and culminates in a comprehensive validation report.

Safety Operating Guide

1-Methyl-3-vinyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

1-Methyl-3-vinyl-1H-pyrazole: Comprehensive Safety, Handling, and Disposal Guide

As a specialized heterocyclic building block, 1-Methyl-3-vinyl-1H-pyrazole is highly valued in drug discovery and agrochemical development. The pyrazole core acts as a versatile bioisostere, while the terminal vinyl group provides a reactive handle for cycloadditions, cross-coupling, and polymerizations[1]. However, the dual chemical nature of this molecule—combining a nitrogen-rich aromatic ring with a reactive alkene—presents unique operational and disposal challenges.

This guide provides researchers with field-proven, self-validating protocols to manage the lifecycle of 1-Methyl-3-vinyl-1H-pyrazole, ensuring laboratory safety, environmental compliance, and chemical integrity.

Mechanistic Hazard Analysis

To handle this compound safely, scientists must understand the underlying chemical causality of its hazards. Safety is not about memorizing rules; it is about controlling reaction kinetics.

  • Exothermic Polymerization (The Vinyl Hazard): Like other uninhibited vinyl monomers, the vinyl group on the pyrazole ring is highly susceptible to free-radical auto-polymerization[2][3]. If initiated by heat, UV light, or trace peroxides, this exothermic chain reaction can lead to rapid pressurization and catastrophic container failure[2].

  • Toxic Combustion Byproducts (The Pyrazole Hazard): The 1H-pyrazole ring contains adjacent nitrogen atoms. Upon combustion or thermal decomposition, the ring breaks down to generate hazardous, oxidizing nitrogen oxides (NOx) and carbon monoxide[4][5].

  • Environmental Persistence: Pyrazole derivatives are generally classified as harmful to aquatic life with long-lasting effects and resist rapid biodegradation[5][6].

Quantitative Hazard Summary
Property / Hazard ProfileClassification / ValueOperational Implication
Chemical Class Heterocyclic vinyl monomerRequires both radical stabilization and toxic waste handling protocols.
Polymerization Risk High (Exothermic runaway)Must be stored with a radical inhibitor (e.g., BHT) away from light and heat[2].
Aquatic Toxicity Harmful (Long-lasting)Strictly prohibited from drain disposal; requires professional destruction[5].
Combustion Byproducts NOx, CO, CO2Incinerator must be equipped with an afterburner and alkaline scrubber[5].

Standard Operating Procedure: Safe Handling & Stabilization

Before any material is designated as waste, its integrity must be maintained during active use to prevent spontaneous reactions.

Step-by-Step Handling Methodology:

  • Inhibitor Verification: Before long-term storage, verify the presence of a radical inhibitor (e.g., Butylated hydroxytoluene (BHT) or hydroquinone) typically added at 10–100 ppm. The inhibitor intercepts rogue free radicals, quenching polymerization before a chain reaction can propagate[2].

  • Environmental Controls: Handle the monomer exclusively inside a certified chemical fume hood to mitigate inhalation risks[4]. Use amber or foil-wrapped vials to protect the compound from UV-initiated radical formation.

  • Inert Atmosphere Storage: Purge the headspace of storage vessels with Argon or Nitrogen. Displacing oxygen prevents the formation of unstable peroxides across the vinyl double bond over time[3].

  • Thermal Control: Store the sealed vessel at 2–8°C. Lowering the kinetic energy of the system drastically reduces the probability of spontaneous auto-polymerization.

Polymerization Monomer 1-Methyl-3-vinyl-1H-pyrazole HeatLight Heat / UV Light / O2 Monomer->HeatLight Radical Free Radical Formation HeatLight->Radical Polymer Exothermic Polymerization (Runaway Risk) Radical->Polymer Uninhibited Pathway Inhibitor Radical Scavenger (e.g., BHT, Hydroquinone) Radical->Inhibitor Interception Stable Stabilized Monomer Inhibitor->Stable Radicals Quenched

Mechanistic pathway of vinyl pyrazole polymerization and chemical stabilization.

Proper Disposal Procedures

Because of its aquatic toxicity and latent polymerization risk, 1-Methyl-3-vinyl-1H-pyrazole must be treated as hazardous chemical waste. Discharge into municipal drains or standard biohazard bins is strictly prohibited[5][6].

Step-by-Step Disposal Workflow:

  • Waste Segregation: Collect waste in a designated, clearly labeled "Non-Halogenated Organic Waste" container.

    • Critical Causality: Never mix this waste with strong oxidizers, acids, or radical initiators (e.g., AIBN, peroxides). Mixing can trigger an immediate, violent runaway polymerization of the vinyl groups[4][7].

  • Pre-Disposal Stabilization: If disposing of pure, unreacted monomer (e.g., expired stock), ensure the waste stream is adequately inhibited. Add a small quantity of BHT to the waste container to quench any radical formation during transit and storage[2].

  • Containerization: Use UN-approved, chemically compatible containers (such as high-density polyethylene (HDPE) or Teflon-lined glass). Fill containers to a maximum of 80% capacity to allow for vapor expansion and prevent pressure-induced rupture.

  • Temporary Storage: Store the sealed waste container in a dark, temperature-controlled environment (2–8°C) within a secondary containment tray until environmental health and safety (EHS) pickup[5][8].

  • Licensed Incineration: Transfer the waste to a licensed hazardous waste contractor. The mandatory disposal method is high-temperature incineration (>1000°C) equipped with an afterburner and an alkaline scrubber.

    • Critical Causality: The scrubber is non-negotiable; it is required to neutralize the highly toxic nitrogen oxide (NOx) gases generated by the combustion of the pyrazole core[5].

DisposalWorkflow Start Waste Generation (1-Methyl-3-vinyl-1H-pyrazole) Segregate Segregation (Non-halogenated organic waste) Start->Segregate Stabilize Stabilization (Check/Add BHT inhibitor) Segregate->Stabilize Prevent polymerization Label RCRA Labeling & Logging Stabilize->Label Store Temporary Storage (< 90 days, 2-8°C, Dark) Label->Store Transport Licensed HazMat Transport Store->Transport Incinerate High-Temp Incineration (>1000°C + NOx Scrubber) Transport->Incinerate Final Destruction

End-to-end laboratory disposal workflow for reactive vinyl pyrazole monomers.

Emergency Response Protocols

A self-validating safety system anticipates failure. In the event of an accidental release, execute the following protocols:

  • Chemical Spill: Evacuate the immediate area to allow volatile vapors to dissipate. Responders must wear a NIOSH-approved respirator and chemical-resistant gloves. Cover the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Never use combustible materials like sawdust, as the heat of a spontaneous polymerization could ignite it[7]. Sweep the absorbed material into a suitable disposal container using non-sparking tools and seal tightly[4].

  • Personnel Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. The rapid evaporation of volatile vinyl compounds can cause localized cooling, irritation, or defatting of the skin[2]. Remove contaminated clothing immediately and do not reuse until professionally laundered[8].

References

  • Cole-Parmer. "Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%". Cole-Parmer. [Link]

  • Cole-Parmer. "Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide". Cole-Parmer.[Link]

  • National Transportation Safety Board (NTSB). "Vinyl Chloride Monomer Safety Data Sheet". NTSB.gov. [Link]

  • Toxic Docs. "Vinyl Chloride Monomer - Safe Handling Guide". ToxicDocs. [Link]

  • Kaneka Corporation. "Vinyl Chloride Monomer - SAFETY DATA SHEET". Kaneka. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-3-vinyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a deep understanding of not just what to do, but why you're doing it. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 1-Methyl-3-vinyl-1H-pyrazole. Our approach moves beyond a simple checklist, empowering you to make informed, risk-based decisions that ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the Risks of Pyrazole Derivatives

While specific toxicological data for 1-Methyl-3-vinyl-1H-pyrazole may be limited, a comprehensive review of analogous pyrazole-based compounds provides a strong foundation for a conservative safety assessment. The primary hazards associated with this chemical class include:

  • Skin Irritation and Corrosion: Many pyrazole derivatives are classified as skin irritants, with some causing severe burns.[1][2][3][4][5][6][7] Direct contact can lead to localized redness, inflammation, or more severe chemical burns.

  • Serious Eye Damage: The eyes are particularly vulnerable. Contact can cause serious irritation and, in some cases, irreversible eye damage.[2][3][4][5][6][7][8]

  • Respiratory Tract Irritation: Inhalation of vapors, aerosols, or dusts (if in solid form) may cause respiratory irritation.[4][5][6][7][8] While many pyrazoles have low volatility, operations that can generate aerosols (e.g., heating, sonicating, vortexing) increase this risk.

  • Harmful if Swallowed: Several related compounds are classified as harmful upon ingestion.[1][3][7][9]

Therefore, all handling procedures must be designed to prevent contact with eyes and skin and to minimize the potential for inhalation.

The Hierarchy of Controls: PPE as the Final Safeguard

Before we specify PPE, it is critical to remember that PPE is the last line of defense. A robust safety plan always prioritizes the hierarchy of controls:

  • Elimination/Substitution: Is it possible to use a less hazardous chemical?

  • Engineering Controls: These are physical changes to the workspace that isolate the hazard. The single most important engineering control for handling this compound is a certified chemical fume hood .[1][5][10] Facilities should also be equipped with an eyewash station and a safety shower.[9]

  • Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs) and training, to reduce exposure.

  • Personal Protective Equipment (PPE): This is the equipment you wear to protect yourself, used in conjunction with the controls above.

Task-Specific PPE Selection: A Risk-Based Approach

The specific PPE required depends on the task and the associated risk of exposure. The following table summarizes the recommended PPE for various laboratory scenarios.

Laboratory Task Scale Risk of Splash/Aerosol Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquoting Milligrams to GramsLowSafety glasses with side shieldsSingle pair of nitrile glovesLaboratory coatNot typically required in a fume hood
Solution Preparation < 1 LiterModerateChemical safety gogglesSingle pair of nitrile glovesLaboratory coatNot typically required in a fume hood
Reaction Setup/Transfer > 1 LiterHighChemical safety goggles and a face shieldDouble-layered nitrile glovesLaboratory coat and a chemical-resistant apronNot typically required in a fume hood
High-Energy Operations (e.g., sonicating, heating) AnyHighChemical safety goggles and a face shieldDouble-layered nitrile glovesLaboratory coat and a chemical-resistant apronConsider respirator if fume hood performance is questionable
Spill Cleanup AnyHighChemical safety goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical-resistant apron or coverallsAir-purifying respirator (APR) with organic vapor cartridges
Waste Disposal AnyModerateChemical safety gogglesDouble-layered nitrile glovesLaboratory coatNot typically required
Rationale Behind the Choices
  • Eye and Face Protection: Standard safety glasses protect from minor impacts but offer poor splash protection. Chemical safety goggles that form a seal around the eyes are the minimum requirement for handling liquids.[8][9][10][11] A face shield worn over goggles is mandated during tasks with a high risk of splashing, such as transferring large volumes or cleaning up spills.[10]

  • Hand Protection: The choice of glove material is critical. Nitrile gloves are a common and appropriate choice for incidental contact. For prolonged contact or high-risk operations, consider thicker, more robust gloves or double-gloving .[12] The outer glove can be removed and disposed of immediately upon known or suspected contact, minimizing cross-contamination.[12] Always inspect gloves for tears or pinholes before use.[11][13]

  • Body Protection: A standard cotton or flame-resistant laboratory coat is sufficient for most small-scale operations.[10][13] When handling larger quantities or during tasks with a high splash potential, a chemical-resistant apron provides an additional layer of protection for your torso.

  • Respiratory Protection: Working within a properly functioning chemical fume hood is the primary method to prevent inhalation exposure.[1][10] A respirator is generally not required for routine handling.[10] However, in emergencies such as a large spill, or if engineering controls are insufficient, a NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges should be used.[9][11] Note that surgical masks provide no protection against chemical vapors.[14]

Procedural Guidance and Protocols

Protocol 1: Standard Handling Workflow
  • Pre-Handling Check: Before starting work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Inspect all PPE for damage.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, safety goggles, face shield (if needed), outer gloves.

  • Handling: Conduct all manipulations of 1-Methyl-3-vinyl-1H-pyrazole well within the chemical fume hood.

  • Post-Handling: After completing the work, decontaminate any equipment.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove the outer gloves first, followed by the face shield and apron (if used). Remove the lab coat, and finally the inner gloves and goggles.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5][9][10][13]

Protocol 2: Small Spill Management (<100 mL)
  • Alert & Evacuate: Alert personnel in the immediate area. Restrict access.

  • Assess: If the spill is outside the fume hood or if you feel unwell, evacuate and call emergency personnel.

  • PPE: Don appropriate spill response PPE: chemical goggles, face shield, double gloves (nitrile inner, butyl rubber outer), and a lab coat with a chemical-resistant apron. A respirator may be necessary.

  • Contain & Absorb: Use an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit) to cover the spill.[10] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep the absorbed material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional guidelines.[1][10]

Protocol 3: Waste Disposal
  • Contaminated PPE: All disposable PPE that has come into contact with 1-Methyl-3-vinyl-1H-pyrazole must be considered hazardous waste. Place used gloves and other contaminated items in a sealed, labeled hazardous waste bag or container.

  • Chemical Waste: Unused or waste quantities of the chemical, as well as contaminated solvents, must be collected in a clearly labeled, sealed hazardous waste container.

  • Regulations: Never pour chemical waste down the drain.[10][13] All waste must be disposed of through your institution's environmental health and safety office, in accordance with all local, regional, and national regulations.[1][10][15]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Hazard & Task Assessment cluster_1 PPE Selection Start Start: Handling 1-Methyl-3-vinyl-1H-pyrazole CheckHood Is the task performed in a certified chemical fume hood? Start->CheckHood StopWork STOP WORK. Consult EHS. Do not proceed. CheckHood->StopWork No BasePPE Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves CheckHood->BasePPE Yes CheckSplash Is there a significant risk of splash or aerosol (e.g., >1L, heating)? BasePPE->CheckSplash AdvancedPPE Upgrade PPE: - Add Face Shield - Add Chem-Resistant Apron - Double-Glove CheckSplash->AdvancedPPE Yes CheckSpill Is this a spill cleanup or emergency response? CheckSplash->CheckSpill No AdvancedPPE->CheckSpill SpillPPE Emergency PPE: - Upgrade to Butyl Gloves - Add Respirator (APR) - Consider Coveralls CheckSpill->SpillPPE Yes FinalPPE Proceed with Task Using Selected PPE CheckSpill->FinalPPE No SpillPPE->FinalPPE

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。